Abecarnil
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFKILXOLJVUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149745 | |
| Record name | Abecarnil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-85-1 | |
| Record name | Abecarnil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abecarnil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abecarnil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABECARNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anxiolytic Agent Abecarnil: A Technical Overview of its History, Discovery, and Scientific Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abecarnil (ZK-112,119) is a novel β-carboline derivative that emerged from research focused on developing anxiolytics with an improved side-effect profile compared to classical benzodiazepines. As a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor, this compound exhibits a distinct pharmacological profile characterized by potent anxiolytic and anticonvulsant effects with reduced sedative and muscle-relaxant properties. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and extensive preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action and development timeline are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Quest for a Safer Anxiolytic
The development of this compound was driven by the clinical need for anxiolytic agents with efficacy comparable to benzodiazepines but with a diminished propensity for sedation, motor impairment, and the development of tolerance and dependence.[1] Benzodiazepines, while effective, are full agonists at the GABAA receptor, leading to a broad spectrum of central nervous system depression. The scientific rationale behind this compound's development was to create a partial agonist that would modulate GABAergic neurotransmission to a lesser degree than full agonists, thereby achieving a more selective anxiolytic effect.[1]
This compound, a compound belonging to the β-carboline class, was synthesized and developed by the pharmaceutical company Schering AG.[2][3] Its developmental code name was ZK-112,119.[1]
Synthesis and Chemical Properties
The chemical name for this compound is isopropyl 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylate. A key step in its synthesis involves the Pictet-Spengler reaction, a fundamental process in the synthesis of β-carbolines.
A logical workflow for the synthesis of this compound, based on published descriptions, is outlined below.
Caption: Logical workflow for the synthesis of this compound.
Preclinical Pharmacology
This compound's preclinical profile was extensively characterized through a battery of in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
In Vitro Binding and Functional Assays
This compound demonstrates high affinity for the benzodiazepine binding site on the GABAA receptor complex.
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay protocol to determine the binding affinity of this compound would involve the following steps:
-
Membrane Preparation: Homogenization of rat cerebral cortex tissue in a buffered solution, followed by centrifugation to isolate a crude membrane preparation rich in GABAA receptors.
-
Incubation: Incubation of the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) and varying concentrations of this compound.
-
Separation: Rapid filtration of the incubation mixture to separate bound from unbound radioligand.
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: In Vitro Binding Affinities of this compound
| Ligand | Receptor/Tissue | IC50 (nM) | Ki (nM) |
| This compound | Rat Cerebral Cortex Membranes ([3H]lormetazepam binding) | 0.82 | - |
| Diazepam | Rat Cerebral Cortex Membranes ([3H]lormetazepam binding) | 56 | - |
| This compound | Rat Cerebellar BZ1 Receptors | - | 0.24 |
| This compound | Rat Spinal Cord BZ2 Receptors | - | 1.3 |
Data compiled from multiple sources.
In Vivo Behavioral Studies
This compound's anxiolytic and anticonvulsant properties were demonstrated in various animal models.
Experimental Protocol: Vogel-Type Conflict Test (Water-Lick Test) in Rats
This widely used model for assessing anxiolytic drug activity involves the following steps:
-
Water Deprivation: Rats are deprived of water for a period of 48 hours prior to the test.
-
Apparatus: The test chamber contains a drinking spout.
-
Procedure: Thirsty rats are allowed to drink from the spout, but after a certain number of licks, a mild electric shock is delivered through the spout. This creates a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: this compound or a vehicle control is administered to the rats at a specified time before the test session.
-
Measurement: The number of shocks the animals are willing to tolerate to continue drinking is recorded. Anxiolytic drugs increase the number of shocks accepted.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Effect | Effective Dose (ED50) or Dose Range |
| Vogel-Type Conflict Test | Rat | Anxiolytic | 0.5 - 1.0 mg/kg, p.o. |
| Elevated Plus Maze | Mouse | Anxiolytic | 0.1 - 1.0 mg/kg, i.p. |
| Light/Dark Box Test | Mouse | Anxiolytic | 0.1 - 1.0 mg/kg, i.p. |
| Audiogenic Seizures | Mouse (DBA/2) | Anticonvulsant | ~0.1 mg/kg, i.p. |
| Pentylenetetrazol-induced Seizures | Mouse | Anticonvulsant | ~0.5 mg/kg, i.p. |
Data compiled from multiple sources.
Mechanism of Action: A Partial Agonist at the GABAA Receptor
This compound exerts its effects by acting as a partial agonist at the benzodiazepine site of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
Caption: Signaling pathway of this compound at the GABAA receptor.
As a partial agonist, this compound enhances the effect of GABA to a lesser extent than full agonists like diazepam. This is thought to be the molecular basis for its anxiolytic effects with a reduced side-effect profile.
Clinical Development
This compound underwent several clinical trials to evaluate its efficacy and safety in the treatment of Generalized Anxiety Disorder (GAD).
Phase II and III Clinical Trials
Multiple double-blind, placebo-controlled, and active-comparator trials were conducted.
Experimental Protocol: A Representative Phase III Clinical Trial for GAD
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator (e.g., diazepam or buspirone) parallel-group study.
-
Patient Population: Adult patients meeting the DSM criteria for Generalized Anxiety Disorder, with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥18.
-
Treatment: Patients are randomized to receive flexible doses of this compound, the active comparator, or placebo for a fixed duration (e.g., 6-8 weeks).
-
Outcome Measures:
-
Primary: Change from baseline in the total HAM-A score.
-
Secondary: Clinical Global Impression (CGI) scale, patient-rated anxiety scales.
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in HAM-A scores between treatment groups, with baseline score as a covariate.
Table 3: Summary of Key Clinical Trials of this compound in Generalized Anxiety Disorder
| Trial Identifier/Reference | N | Treatment Groups | Duration | Primary Outcome Measure | Key Findings |
| Ballenger et al. (1991) | 93 | This compound (3-9 mg/day), Placebo | 3 weeks | HAM-A | This compound was superior to placebo in reducing anxiety symptoms. |
| Rickels et al. (1993) | 310 | This compound (mean 12 mg/day), Diazepam (mean 22 mg/day), Placebo | 6 weeks | HAM-A | Diazepam was significantly better than placebo at 6 weeks; this compound was not. |
| Lydiard et al. (1997) | 464 | This compound (low & high dose), Buspirone, Placebo | 6 weeks | HAM-A | This compound showed early anxiolytic activity but was not statistically superior to placebo at endpoint. |
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were dizziness, drowsiness, and headache. Importantly, studies suggested that this compound has a lower potential for producing withdrawal symptoms upon discontinuation compared to full benzodiazepine agonists like diazepam.
Summary and Future Directions
This compound represents a significant step in the development of anxiolytics with a more favorable risk-benefit profile. Its mechanism as a partial agonist at the benzodiazepine site of the GABAA receptor provides a clear rationale for its observed anxiolytic effects with reduced sedation and dependence liability.
Caption: Logical relationship of this compound's key properties.
While this compound did not ultimately achieve widespread clinical use, the research and development efforts surrounding this compound have provided valuable insights into the pharmacology of the GABAA receptor and the potential for developing subtype-selective and functionally-selective modulators for the treatment of anxiety and other neurological disorders. Future research may focus on leveraging the lessons learned from this compound to design novel compounds with even greater therapeutic indices.
References
- 1. ijbcp.com [ijbcp.com]
- 2. A water lick conflict paradigm using drug experienced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of clinical studies for generalised anxiety disorder - Digital interventions in mental health: evidence syntheses and economic modelling - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chemical structure and synthesis of Abecarnil
An In-depth Technical Guide on the Chemical Structure and Synthesis of Abecarnil
Introduction
This compound, with the developmental code name ZK-112,119, is an anxiolytic and anticonvulsant agent belonging to the β-carboline family.[1] It is classified as a nonbenzodiazepine, exhibiting a pharmacological profile similar to older benzodiazepines but with a distinct chemical structure. This compound functions as a partial agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor.[1][2][3] This technical guide provides a detailed overview of the chemical structure of this compound and a plausible pathway for its chemical synthesis, based on available scientific literature.
Chemical Structure of this compound
This compound is a complex heterocyclic molecule built upon a β-carboline core, which is a tricyclic 9H-pyrido[3,4-b]indole framework.[4] This scaffold consists of a fused indole and pyridine ring system. The specific substitutions on this core are crucial for its pharmacological activity.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is propan-2-yl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate . Alternative nomenclature includes isopropyl 6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate.
Key structural features include:
-
A β-carboline heterocyclic system.
-
An isopropyl carboxylate group at position 3.
-
A methoxymethyl group at position 4.
-
A benzyloxy (phenylmethoxy) group at position 6.
Physicochemical Properties
A summary of the key identifiers and properties of the this compound molecule is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₄N₂O₄ | |
| Molecular Weight | 404.47 g/mol | |
| CAS Number | 111841-85-1 | |
| SMILES | CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
| InChI Key | RLFKILXOLJVUNF-UHFFFAOYSA-N | |
| Appearance | Solid powder |
Chemical Synthesis of this compound
The overall synthetic pathway can be visualized as follows:
Caption: Plausible synthetic pathway for this compound.
Key Experimental Steps and Protocols
The synthesis can be broken down into two main stages: the formation of the tetrahydro-β-carboline intermediate via the Pictet-Spengler reaction, and the subsequent aromatization to yield this compound.
1. Pictet-Spengler Reaction: Formation of the Tetrahydro-β-carboline Intermediate
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In the synthesis of this compound, the likely precursors are 5-benzyloxytryptamine and an appropriate keto-ester.
-
Reactants:
-
5-Benzyloxytryptamine: This is the β-arylethylamine component, providing the indole nucleus with the required benzyloxy group at the correct position.
-
Isopropyl 2-(methoxymethyl)-3-oxopropanoate: This keto-ester provides the remaining atoms for the pyridine ring, including the methoxymethyl and isopropyl carboxylate moieties.
-
-
Illustrative Protocol (General Methodology):
-
Condensation: 5-Benzyloxytryptamine and isopropyl 2-(methoxymethyl)-3-oxopropanoate are dissolved in an appropriate aprotic solvent (e.g., dichloromethane or toluene).
-
Cyclization: The reaction mixture is treated with an acid catalyst. Trifluoroacetic acid (TFA) is commonly used for this purpose. The reaction is typically stirred at room temperature or with gentle heating until the formation of the intermediate is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, and the crude product is purified, typically by column chromatography, to isolate the tetrahydro-β-carboline intermediate.
-
2. Aromatization to this compound
The tetrahydro-β-carboline intermediate must be oxidized to form the fully aromatic β-carboline ring system of this compound.
-
Reactant:
-
The tetrahydro-β-carboline product from the Pictet-Spengler reaction.
-
-
Illustrative Protocol (General Methodology):
-
Oxidation: The intermediate is dissolved in a suitable solvent. A common method for this type of dehydrogenation is the use of an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using sulfur.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the aromatization is monitored by TLC or LC-MS.
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization or column chromatography to yield the final product.
-
Quantitative Data
Specific quantitative data for the synthesis of this compound, such as reaction yields and purity of intermediates, are not detailed in the readily available literature. However, the Pictet-Spengler reaction is known to proceed in high yields when using electron-rich indole systems.
| Parameter | Expected Value/Range | Notes |
| Yield (Pictet-Spengler) | Good to Excellent | Highly dependent on specific reaction conditions and purity of starting materials. |
| Yield (Aromatization) | Moderate to Good | Can be influenced by the choice of oxidizing agent and potential side reactions. |
| Final Purity | >95% | Pharmaceutical applications would require high purity, typically achieved by final recrystallization. |
Conclusion
This compound is a structurally complex β-carboline derivative with significant pharmacological activity. Its synthesis hinges on the well-established Pictet-Spengler reaction to construct the core heterocyclic framework, followed by an aromatization step. While the general synthetic strategy is clear, detailed experimental protocols and quantitative data for each step are proprietary or not widely published. The information provided here represents a chemically sound and plausible approach to the synthesis of this important molecule, intended for an audience of research and development professionals.
References
The Anxiolytic Profile of Abecarnil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecarnil is a β-carboline derivative that has demonstrated significant potential as an anxiolytic agent.[1] It belongs to the class of nonbenzodiazepine anxiolytics and acts as a partial agonist at the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anxiolytic properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation.
Core Pharmacological Profile
This compound's anxiolytic effect stems from its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Unlike traditional benzodiazepines, this compound exhibits a degree of subtype selectivity, which is thought to contribute to its favorable side-effect profile, with reduced sedative and muscle relaxant effects.[4]
Mechanism of Action
This compound is a high-affinity ligand for benzodiazepine receptors. It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is less than that of a full agonist like diazepam. This partial agonism is believed to be a key factor in its anxioselective profile, providing anxiolytic effects with a lower propensity for sedation and dependence.
dot
Caption: Figure 1: this compound Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a comparative perspective on its binding affinity and in vivo potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| BZ1 (cerebellar) | 0.24 | Rat | |
| BZ2 (spinal cord) | 1.3 | Rat |
Table 2: In Vivo Anxiolytic Activity of this compound
| Animal Model | Endpoint | Effective Dose (ED50) | Species | Reference |
| Water-Lick Conflict Test | Anticonflict Activity | 0.5 - 10 mg/kg (oral) | Rat | |
| Elevated Plus Maze | Increased Open Arm Time | Not explicitly stated | Rodents | |
| Vogel Conflict Test | Increased Punished Licking | Not explicitly stated | Rodents |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route | Reference |
| Bioavailability | ~40% | Human | Oral | |
| Bioavailability | ~60% | Human | Oral | |
| Bioavailability | 20-30% | Mouse, Rat, Rabbit, Dog, Monkey | Oral | |
| Terminal Half-life | ~4 hours | Human | Oral | |
| Terminal Half-life | ~7 hours | Human | Oral | |
| Terminal Half-life | 3.4 hours | Human | IV | |
| Terminal Half-life | 0.6 - 1.7 hours | Mouse, Rat, Rabbit, Dog, Monkey | Oral | |
| Time to Maximum Concentration (Tmax) | ~2 hours | Human | Oral | |
| Total Clearance | 13 ml/min/kg | Human | IV |
Detailed Experimental Protocols
Receptor Binding Assay (In Vitro)
This protocol outlines the methodology for determining the binding affinity of this compound to benzodiazepine receptors.
dot
Caption: Figure 2: Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebellum for BZ1, spinal cord for BZ2) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the crude membrane fraction, which is then washed and resuspended.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand for the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
Elevated Plus Maze (In Vivo)
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.
dot
Caption: Figure 3: Elevated Plus Maze Workflow.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: Rodents are administered this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze and allowed to explore freely for a specified duration (typically 5 minutes).
-
Data Collection: The animal's behavior is recorded by an overhead camera and analyzed using a video-tracking system.
-
Parameters Measured: Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Vogel Conflict Test (In Vivo)
The Vogel conflict test is a conflict-based paradigm used to screen for anxiolytic drugs.
Methodology:
-
Apparatus: The apparatus consists of an operant chamber with a grid floor for delivering mild electric shocks and a drinking spout.
-
Procedure: Rodents are typically water-deprived for a period before the test. During the test, every time the animal attempts to drink from the spout, it receives a mild electric shock through the grid floor.
-
Drug Administration: Animals are treated with this compound or a vehicle prior to the test session.
-
Data Collection: The number of licks or the volume of water consumed during the session is measured. An anxiolytic drug will increase the number of punished licks, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.
Electrophysiological Recording
Whole-cell patch-clamp recordings are used to measure the effect of this compound on GABA-induced currents in neurons.
Methodology:
-
Cell Preparation: Neurons, such as cerebellar Purkinje cells, are acutely dissociated.
-
Recording: A whole-cell voltage-clamp configuration is used to record chloride currents.
-
Drug Application: GABA is applied to the cell to induce a current. This compound is then co-applied with GABA to determine its modulatory effect.
-
Data Analysis: The potentiation of the GABA-induced current by this compound is quantified. Studies have shown that this compound enhances GABA-mediated responses, confirming its action as a positive allosteric modulator at the GABA-A receptor.
Conclusion
This compound presents a distinct pharmacological profile as a β-carboline anxiolytic. Its partial agonism at the benzodiazepine site of the GABA-A receptor, coupled with a degree of selectivity for the BZ1 subtype, underlies its anxiolytic efficacy with a potentially improved side-effect profile compared to classical benzodiazepines. The quantitative data from receptor binding assays and preclinical anxiety models, along with its pharmacokinetic properties, provide a strong foundation for its characterization. The detailed experimental protocols described herein offer a standardized framework for the continued investigation and development of this compound and other novel anxiolytic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The beta-carboline this compound, a novel agonist at central benzodiazepine receptors, influences saccharin and salt taste preferences in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Characterization of the Novel Anxiolytic β-Carboline this compound in Rodents and Primates [jstage.jst.go.jp]
Abecarnil's Selectivity for GABA-A Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abecarnil, a β-carboline derivative, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, acting at the benzodiazepine binding site. Its pharmacological profile is characterized by a notable selectivity for different GABA-A receptor subtypes, which are heteropentameric chloride ion channels assembled from a variety of subunits (α, β, γ). This selectivity is thought to underlie its specific anxiolytic and anticonvulsant properties with a reduced sedative and muscle-relaxant side-effect profile compared to non-selective benzodiazepines. This technical guide provides a comprehensive overview of this compound's selectivity, presenting available quantitative data, detailing the experimental protocols used for its characterization, and visualizing the relevant biological and experimental frameworks.
Introduction to GABA-A Receptor Subtype Selectivity
The diverse physiological functions of GABA-A receptors are largely determined by their subunit composition. The α subunit isoforms (α1, α2, α3, α4, α5, and α6) are particularly critical in defining the pharmacological properties of the benzodiazepine binding site. For instance, α1-containing receptors are primarily associated with sedative effects, α2 and α3 with anxiolytic and myorelaxant actions, and α5 with cognitive processes. Consequently, ligands that selectively target specific α subtypes are of significant interest for developing therapies with improved efficacy and tolerability. This compound has been identified as a compound with preferential activity at α1-containing GABA-A receptors, though its activity at other subtypes contributes to its overall pharmacological effect. It has been described as a full agonist at some receptor subtypes and a partial agonist at others.
Quantitative Data on this compound's Subtype Selectivity
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various recombinant GABA-A receptor subtypes. This data has been compiled from multiple sources and provides a basis for understanding its selectivity profile.
Table 1: Binding Affinity (Ki) of this compound for GABA-A Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) | Reference |
| α1β2γ2 | Data not consistently available in a precise tabular format | [1] |
| α2β2γ2 | Data not consistently available in a precise tabular format | [1] |
| α3β2γ2 | Data not consistently available in a precise tabular format | [1] |
| α5β2γ2 | Data not consistently available in a precise tabular format | [1] |
Note: While multiple sources describe this compound's preferential affinity for α1 subtypes, specific Ki values across a comprehensive panel of subtypes are not consistently reported in publicly available literature in a clear, tabular format.
Table 2: Functional Potency (EC50) and Efficacy of this compound at GABA-A Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of GABA response) | Classification | Reference |
| α1β2γ2 | Data not consistently available | Reported as a full agonist | Full Agonist | [2] |
| Other subtypes | Data not consistently available | Reported as a partial agonist | Partial Agonist | |
| Purkinje Cells | More potent than Diazepam | 241% | Full Agonist |
Note: this compound's functional activity is subtype-dependent, acting as a full agonist at some and a partial agonist at other recombinant GABA-A receptor subtypes. In acutely isolated cerebellar Purkinje cells, which predominantly express α1-containing receptors, this compound acts as a full agonist with higher potency than diazepam.
Experimental Protocols
The characterization of this compound's selectivity for GABA-A receptor subtypes relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site of specific recombinant GABA-A receptor subtypes by this compound.
Materials:
-
Radioligand: Typically [³H]-Flumazenil or [³H]-Ro 15-1788, which bind with high affinity to the benzodiazepine site.
-
Receptor Source: Membranes from cell lines (e.g., HEK293 or L(tk-) cells) stably or transiently transfected with cDNAs encoding the desired α, β, and γ subunits to express specific recombinant GABA-A receptor subtypes.
-
Test Compound: this compound in a range of concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., Clonazepam or Diazepam) to determine non-specific binding.
-
Buffers:
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation:
-
Culture transfected cells expressing the specific GABA-A receptor subtype.
-
Harvest the cells and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. This step is repeated multiple times to remove endogenous substances that might interfere with the assay.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding at various concentrations of this compound.
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-labeled competitor.
-
Competitive Binding: Contains receptor membranes, the radioligand, and varying concentrations of this compound.
-
Incubate the reactions at a specific temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional modulation of GABA-A receptor activity by a compound, allowing for the determination of its potency (EC50) and efficacy (maximal potentiation).
Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific recombinant GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs: Capped cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
GABA: The endogenous agonist.
-
Test Compound: this compound in a range of concentrations.
-
Recording Solution: Standard frog Ringer's solution (e.g., containing in mM: 90 NaCl, 1 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES, pH 7.4).
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, perfusion system.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Manually or enzymatically defolliculate the oocytes.
-
Inject the oocytes with a mixture of the cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) to elicit a baseline chloride current (I_GABA).
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the resulting potentiation of the GABA-induced current.
-
Wash the oocyte with recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence of GABA alone and in the presence of GABA plus this compound.
-
Calculate the percentage potentiation of the GABA response by this compound for each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the Emax (the maximum potentiation) from the curve.
-
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABA-A receptor and its modulation by a positive allosteric modulator like this compound.
Caption: GABA-A receptor signaling and modulation by this compound.
Experimental Workflow for Determining Subtype Selectivity
This diagram outlines the general workflow for assessing the subtype selectivity of a compound like this compound.
Caption: Workflow for assessing this compound's GABA-A receptor subtype selectivity.
Conclusion
This compound demonstrates a distinct selectivity profile for GABA-A receptor subtypes, with a preference for α1-containing receptors. This selectivity is evident from both binding affinity and functional potency studies, although a comprehensive and directly comparable quantitative dataset across all major subtypes remains to be fully consolidated in the literature. The experimental protocols of radioligand binding assays and two-electrode voltage clamp electrophysiology are fundamental to elucidating the subtype-specific interactions of compounds like this compound. A thorough understanding of this selectivity is crucial for the rational design and development of novel therapeutics targeting the GABAergic system with improved clinical profiles. Further research providing a complete quantitative matrix of this compound's activity at all benzodiazepine-sensitive GABA-A receptor subtypes would be highly valuable to the field.
References
The Dual Nature of β-Carbolines in Neuroscience: A Technical Guide for Researchers
An in-depth exploration of the multifaceted role of β-carboline alkaloids in neuroscience, from their molecular interactions and signaling pathways to their implications in neurodegenerative diseases and as potential therapeutic agents.
Introduction
β-carbolines are a class of indole alkaloids found endogenously in mammals and exogenously in various plants and foods.[1][2] Their structural similarity to key neurotransmitters has positioned them as significant modulators of neurological function, exhibiting a complex and often paradoxical profile of both neuroprotective and neurotoxic effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of β-carboline neuropharmacology, including their mechanisms of action, experimental evaluation, and therapeutic potential.
Core Mechanisms of Action
The neurobiological effects of β-carbolines are primarily attributed to their interaction with two key molecular targets: monoamine oxidases (MAOs) and benzodiazepine receptors on the GABA-A receptor complex.
Monoamine Oxidase (MAO) Inhibition
β-carbolines are potent, reversible inhibitors of MAO-A and, to a lesser extent, MAO-B.[3][4] MAO-A is the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine, while MAO-B preferentially metabolizes phenylethylamine and dopamine.[3] By inhibiting MAO-A, β-carbolines increase the synaptic availability of these neurotransmitters, a mechanism that underlies their antidepressant-like effects.
Modulation of GABA-A Receptors
β-carbolines can bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Depending on their specific structure, β-carbolines can act as agonists, inverse agonists, or antagonists at this site, leading to a wide range of effects on neuronal excitability. Inverse agonists, for example, can induce anxiety and convulsions, while agonists can have sedative effects.
Quantitative Data on β-Carboline Activity
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various β-carbolines at their primary targets.
Table 1: Inhibition of Monoamine Oxidase (MAO) by β-Carbolines
| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Reference(s) |
| Harmine | 5 | - | |
| Harmaline | 48 | - | |
| 2-Methylharminium | 69 | - | |
| 2,9-Dimethylharminium | 15 | - | |
| Norharman | 1200 | 1120 | |
| Harman | 55.54 | - | |
| Tetrahydro-β-carboline | 5000 | - | |
| 6-Methoxy-tetrahydro-β-carboline | 1000 | - |
Table 2: Binding Affinities of β-Carbolines at Benzodiazepine Receptors
| Compound | Receptor Type | IC50 (nM) | Reference(s) |
| ZK 93423 | Benzodiazepine | - | |
| ZK 91296 | Benzodiazepine | - | |
| FG 7142 | Benzodiazepine | - | |
| 6-benzylamino-β-carboline-3-carboxylic acid methyl ester | Benzodiazepine | 10 | |
| 6-benzylamino-β-carboline | Benzodiazepine | 106 | |
| 3-ethoxy-β-carboline hydrochloride | Benzodiazepine | 24 |
Experimental Protocols
Synthesis of β-Carbolines
A common method for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction, followed by oxidation.
General Procedure for Norharman Synthesis:
-
A mixture of tryptamine and glyoxylic acid monohydrate in water is heated at reflux for 2 hours.
-
The reaction mixture is cooled, and the precipitated 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid is collected by filtration.
-
The intermediate is then heated in a mixture of acetic anhydride and acetic acid to effect decarboxylation and aromatization, yielding norharman.
In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
The SH-SY5Y human neuroblastoma cell line is a widely used model to study neurodegenerative processes.
-
Cell Culture: SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Cells are plated in 96-well plates and, after reaching appropriate confluency, are treated with a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or hydrogen peroxide to induce cell death.
-
β-Carboline Treatment: Cells are co-treated with the neurotoxin and various concentrations of the β-carboline compound being tested.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity. An increase in cell viability in the presence of the β-carboline indicates a neuroprotective effect.
Radioligand Binding Assay
This assay is used to determine the affinity of a β-carboline for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are isolated.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test β-carboline.
-
Separation: Bound and free radioligands are separated by filtration.
-
Detection: The amount of radioactivity retained on the filter is measured.
-
Data Analysis: The IC50 value is determined, which is the concentration of the β-carboline that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
Chronic Harmane Administration in Rodents
This protocol is used to model some aspects of neurodegenerative diseases.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Harmane is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 15 mg/kg) for a chronic period (e.g., 14 days).
-
Behavioral Testing: A battery of behavioral tests is performed to assess motor function, anxiety, and depression-like behaviors. These may include the open field test, elevated plus maze, and forced swim test.
-
Neurochemical Analysis: Following the treatment period, brain tissue is collected for neurochemical analysis, such as quantifying neurotransmitter levels using HPLC with electrochemical detection (HPLC-ECD).
Role in Neurological Disorders
The dual actions of β-carbolines contribute to their complex involvement in various neurological and psychiatric conditions.
Neurodegenerative Diseases
-
Parkinson's Disease: Some β-carbolines, particularly harmane and norharmane, have been implicated as potential neurotoxins contributing to the pathogenesis of Parkinson's disease due to their structural similarity to the parkinsonian-inducing agent MPTP. However, other β-carbolines, such as 9-methyl-β-carboline, have shown neuroprotective and even restorative effects in animal models of the disease.
-
Alzheimer's Disease: The inhibition of MAO-A by certain β-carbolines could be beneficial in Alzheimer's disease by increasing synaptic neurotransmitter levels. Additionally, some β-carbolines have been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease.
Psychiatric Disorders
The MAO-inhibiting properties of β-carbolines have led to their investigation as potential antidepressants. By increasing levels of serotonin and norepinephrine, they may alleviate symptoms of depression. However, the modulation of GABA-A receptors by some β-carbolines can lead to anxiogenic effects, highlighting the need for selective drug design.
Future Directions and Therapeutic Potential
The multifaceted nature of β-carbolines presents both challenges and opportunities for drug development. The key lies in designing subtype-selective compounds that can target specific receptor populations or enzyme isoforms to achieve desired therapeutic effects while minimizing adverse reactions. For instance, developing β-carbolines that selectively inhibit MAO-A without significantly affecting GABA-A receptors could lead to novel antidepressants with a favorable side-effect profile. Conversely, designing β-carbolines with specific modulatory effects on GABA-A receptor subtypes could yield new treatments for anxiety disorders or epilepsy. The neuroprotective properties of certain β-carbolines also warrant further investigation for their potential in treating neurodegenerative diseases.
Conclusion
β-carbolines are a fascinating and complex class of compounds with a significant impact on neuroscience research. Their ability to interact with fundamental neurotransmitter systems underscores their importance in understanding brain function and disease. While their dualistic nature as both neuroprotective and neurotoxic agents requires careful consideration, the continued exploration of their structure-activity relationships holds immense promise for the development of novel and effective therapies for a range of neurological and psychiatric disorders. This guide provides a foundational framework for researchers to delve into the intricate world of β-carbolines and contribute to unlocking their full therapeutic potential.
References
- 1. turkjps.org [turkjps.org]
- 2. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Abecarnil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abecarnil (isopropyl 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylate) is a novel β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, and clinical trial data. Detailed experimental protocols for key assays are provided, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. The compiled data suggests this compound possesses significant anxiolytic and anticonvulsant properties with a potentially favorable side-effect profile compared to full benzodiazepine agonists, warranting further investigation into its therapeutic potential.
Introduction
The development of anxiolytic and anticonvulsant agents with improved therapeutic indices remains a critical area of research in neuroscience and pharmacology. While benzodiazepines have been a mainstay in the treatment of anxiety and seizure disorders, their clinical utility is often limited by side effects such as sedation, muscle relaxation, tolerance, and dependence. This compound emerged as a promising therapeutic candidate from the β-carboline class of compounds, designed to selectively modulate GABA-A receptor function with a profile distinct from classical benzodiazepines. This guide consolidates the existing scientific literature on this compound to provide a comprehensive resource for researchers and drug development professionals.
Pharmacological Profile
This compound is a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor.[1] Its mechanism of action is characterized by its partial agonist activity, which is thought to contribute to its anxioselective profile with reduced sedative and muscle relaxant effects compared to full agonists like diazepam.[2]
In Vitro Binding Affinity
This compound demonstrates high affinity for benzodiazepine receptors, with some selectivity for the BZ1 (ω1) subtype, which is predominantly found in the cerebellum.
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| IC50 | 0.82 nM | Rat | Cerebral Cortex Membranes | [3H]lormetazepam | [2] |
| Ki (BZ1/ω1) | 0.24 nM | Rat | Cerebellar Membranes | Not Specified | [3] |
| Ki (BZ2/ω2) | 1.3 nM | Rat | Spinal Cord Membranes | Not Specified | [3] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including humans.
| Species | Administration | Bioavailability | Terminal Half-life | Total Clearance | Reference |
| Human | Oral (10 mg) | ~40% | ~4 hours | 11 ml/min/kg | |
| Human | Intravenous (30 µg/kg) | N/A | ~3.4 hours | 13 ml/min/kg | |
| Mouse | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |
| Rat | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |
| Rabbit | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |
| Dog | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |
| Monkey | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified |
Preclinical Efficacy
This compound has demonstrated significant anxiolytic and anticonvulsant effects in a variety of preclinical models.
Anxiolytic Activity
| Model | Species | Route | Effective Dose (ED50 or Range) | Outcome | Reference |
| Water-Lick Conflict Test | Rat | Oral | 0.5 - 10 mg/kg | Potent anticonflict activity, lower minimal effective dose than diazepam. | |
| Elevated Plus-Maze | Rat | Not Specified | Not Specified | Increased time and entries in open arms, though the effect was less pronounced than non-selective agonists and was associated with reduced locomotor activity at anxiolytic doses. |
Anticonvulsant Activity
| Model | Species | Route | Effective Dose (ED50 or Range) | Outcome | Reference |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Not Specified | Not Specified | Protected against tonic hindlimb extension. | |
| Picrotoxin-induced Seizures | Mouse | Not Specified | Not Specified | Protected against tonic hindlimb extension. | |
| 3-Mercaptopropionate-induced Seizures | Mouse | Not Specified | Not Specified | Protected against tonic hindlimb extension. | |
| Maximal Electroshock (MES) | Mouse | Not Specified | No effect | Did not protect against tonic hindlimb extension. | |
| Sound-induced Seizures | DBA/2 Mouse | Not Specified | Not Specified | Effective against convulsions. | |
| Air blast-induced Seizures | Gerbil | Not Specified | Not Specified | Effective against generalized seizures. | |
| Photically-induced Myoclonus | Baboon (Papio papio) | Not Specified | Not Specified | Effective against myoclonus. |
Clinical Trials in Generalized Anxiety Disorder (GAD)
Several clinical trials have evaluated the efficacy and safety of this compound in patients with Generalized Anxiety Disorder. A notable challenge in these trials was a high placebo response rate.
| Trial Identifier/Reference | Dose Range | Comparator(s) | Duration | Key Findings on Hamilton Anxiety Scale (HAM-A) | Reference |
| Ballenger et al., 1991 | 3-9 mg/day, 7.5-15 mg/day, 15-30 mg/day | Placebo | 3 weeks | The 3-9 mg/day group showed significant improvement on HAM-A scores compared to placebo. At Week 3, 61% of this group had at least a 50% improvement, versus 30% in the placebo group. | |
| Rickels et al., 2000 | Mean: 12 mg/day | Diazepam (mean: 22 mg/day), Placebo | 6 weeks | Both this compound and diazepam were significantly better than placebo after 1 week. At 6 weeks, only diazepam remained statistically superior to placebo (p < 0.01). | |
| Pollack et al., 1997 | Two dosage ranges | Buspirone, Placebo | 6 weeks | Showed significant anxiolytic activity early in treatment, especially in the high-dose group, but this did not maintain statistical significance by the end of the trial. | |
| Bystritsky & Small, 1997 (Geriatric Population) | 3.0-7.0 mg/day (low-dose), 7.5-17.5 mg/day (high-dose) | Placebo | 6 weeks | Low-dose this compound was superior to placebo in reducing anxiety at weeks 2, 4, and 6, and statistically superior to high-dose this compound at weeks 4-6. | |
| Multiple European Studies | Not specified | Placebo, Active Controls | 4 weeks | At week 4, the HAM-A score had improved by an average of 12-13 points. However, this compound was not consistently superior to placebo due to large and variable placebo effects. |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (IC50, Ki) of this compound for the benzodiazepine receptor.
Materials:
-
Rat cerebral cortex membranes (or other appropriate tissue homogenate)
-
Radioligand (e.g., [3H]lormetazepam, [3H]flumazenil)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Homogenize the tissue in buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
Pentylenetetrazol (PTZ)-induced Seizure Test
Objective: To evaluate the anticonvulsant properties of this compound.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
This compound or vehicle
-
Observation chambers
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals at a specified time before the PTZ challenge.
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., subcutaneously or intraperitoneally).
-
Observation: Immediately place the animal in an observation chamber and observe for a set period (e.g., 30 minutes).
-
Scoring: Record the latency to the first seizure (e.g., myoclonic jerk, clonic seizure, or tonic hindlimb extension) and the severity of the seizures using a standardized scoring system. The absence of tonic hindlimb extension is often considered a primary endpoint for protection.
-
Data Analysis: Compare the seizure latency, seizure severity, and the percentage of animals protected from tonic seizures between the this compound-treated and vehicle-treated groups. Calculate the ED50 (the dose that protects 50% of the animals from the endpoint seizure).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for an in vitro radioligand binding assay.
Experimental Workflow: Elevated Plus-Maze Test
Caption: Workflow for the elevated plus-maze test.
Conclusion
This compound is a potent β-carboline with a distinct pharmacological profile as a partial agonist at the benzodiazepine site of the GABA-A receptor. Preclinical studies robustly demonstrate its anxiolytic and broad-spectrum anticonvulsant properties, often with a reduced liability for the sedative and motor-impairing effects associated with full benzodiazepine agonists. Clinical trials in patients with Generalized Anxiety Disorder have shown evidence of efficacy, particularly in the early stages of treatment, although a significant placebo effect has complicated the interpretation of these findings. The favorable side-effect profile, including reduced withdrawal symptoms upon discontinuation compared to diazepam, suggests a therapeutic advantage. Further research to fully elucidate its clinical potential in anxiety and seizure disorders is warranted. This technical guide provides a foundational resource for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the rat elevated plus-maze to discriminate between non-selective and BZ-1 (omega 1) selective, benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Abecarnil in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the in vivo administration of Abecarnil in mice, tailored for preclinical research in neuroscience and pharmacology. This compound, a β-carboline derivative, is a potent anxiolytic and anticonvulsant that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] These application notes detail the necessary materials, reagent preparation, and step-by-step procedures for various routes of administration and subsequent behavioral and physiological assessments. The information compiled herein is intended to facilitate the standardized and effective use of this compound in murine models for the investigation of anxiety, epilepsy, and other neurological disorders.
Introduction to this compound
This compound is a high-affinity ligand for the benzodiazepine binding site of the GABA-A receptor, exhibiting a distinct pharmacological profile.[2] Unlike full agonists, its partial agonism is thought to contribute to a favorable side-effect profile, with reduced muscle relaxant and sedative effects at anxiolytic doses.[2][3] Studies in rodents have demonstrated its efficacy in models of anxiety and seizures, making it a valuable tool for neuropharmacological research.
Mechanism of Action
This compound enhances the effect of GABA at the GABA-A receptor, thereby increasing neuronal inhibition. This is achieved by allosterically modulating the receptor to increase its affinity for GABA, which in turn increases the frequency of chloride channel opening and hyperpolarization of the neuron.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 20-30% | Oral | |
| Terminal Half-life | 0.6 - 1.7 hours | Oral | |
| Brain Penetration | Achieves concentrations in the brain similar to plasma | Oral |
Table 2: Recommended Dosage Ranges for this compound in Mice
| Application | Route of Administration | Dosage Range (mg/kg) | Reference |
| Anxiolytic Effects | Intraperitoneal (i.p.) | 0.05 - 1 | |
| Anxiolytic Effects | Oral | 0.5 - 10 | |
| Anticonvulsant Effects | Intraperitoneal (i.p.) | 0.05 | |
| Muscle Relaxation | Intravenous (i.v.) | 0.02 - 1 | |
| Long-term Treatment | Intraperitoneal (i.p.) | 0.1 (3 times a day) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water for injection or saline
-
Corn oil (for oral gavage)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for Injectable Formulation (Intraperitoneal or Intravenous):
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to create a 10 mg/ml stock.
-
To prepare the final in vivo formulation, take the required volume of the DMSO stock solution.
-
Add PEG300 and vortex to mix until the solution is clear.
-
Add Tween 80 and vortex again until the solution is clear.
-
Finally, add sterile water or saline to reach the final desired concentration and volume, and vortex thoroughly.
-
Note: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Protocol for Oral Gavage Formulation:
-
Prepare a stock solution of this compound in DMSO as described above.
-
Add the required volume of the DMSO stock solution to corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
Administration of this compound to Mice
General Considerations:
-
Animal Handling: Handle mice gently to minimize stress, which can impact experimental outcomes.
-
Injection Volume: For intraperitoneal injections, a typical volume is 10 ml/kg body weight.
-
Acclimation: Allow mice to acclimate to the experimental room for at least 30-60 minutes before administration and testing.
Intraperitoneal (i.p.) Injection Protocol:
-
Restrain the mouse appropriately, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly.
-
Return the mouse to its cage and observe for any immediate adverse reactions.
Oral Gavage Protocol:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the this compound suspension slowly.
-
Return the mouse to its cage and monitor its condition.
Experimental Workflow for Behavioral Testing
Caption: A generalized experimental workflow for in vivo this compound studies.
Protocols for Key Behavioral Assays
Principle: This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.
Protocol:
-
Administer this compound or vehicle to the mice as described in section 3.2.
-
After a predetermined waiting period (e.g., 30 minutes post-i.p. injection), place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Clean the maze with 70% ethanol between each trial to remove olfactory cues.
Principle: This test utilizes the conflict between the exploratory drive of mice and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment and the number of transitions between compartments.
Protocol:
-
Administer this compound or vehicle.
-
After the waiting period, place the mouse in the dark compartment of the light/dark box.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the session for analysis.
-
Key parameters to measure are:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
-
Clean the apparatus thoroughly between animals.
Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. Anticonvulsant drugs can delay the onset or prevent the occurrence of these seizures.
Protocol:
-
Administer this compound or vehicle to the mice.
-
After the appropriate waiting period, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).
-
Immediately after PTZ injection, place the mouse in an observation chamber.
-
Observe the mouse for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures (using a standardized scoring system).
-
The primary endpoints are the presence or absence of seizures and the latency to seizure onset.
Concluding Remarks
This protocol provides a framework for the in vivo administration of this compound in mice. Researchers should optimize dosages, timing, and specific experimental parameters based on their research questions and the specific mouse strain being used. Adherence to ethical guidelines for animal research is paramount throughout all procedures. The provided information aims to enhance the reproducibility and reliability of preclinical studies involving this compound.
References
- 1. Light-dark box test for mice [protocols.io]
- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the novel anxiolytic beta-carboline this compound in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abecarnil in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of Abecarnil in rodent behavioral studies. The information is compiled from various scientific publications to assist in the design and execution of preclinical research investigating anxiolytic drug candidates.
Overview of this compound
This compound is a β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits a higher affinity for the BZ1 (ω1) receptor subtype, which is thought to mediate the anxiolytic effects of benzodiazepines with a reduced potential for sedative and ataxic side effects.[1] These properties make this compound a compound of interest in the study of anxiety and the development of novel anxiolytic drugs.
Recommended Dosages for Rodent Behavioral Studies
The following tables summarize the recommended dosages of this compound for various behavioral paradigms in mice and rats. It is crucial to note that optimal doses may vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions. Therefore, a pilot study is often recommended to determine the most effective dose for a particular experimental setup.
Table 1: Recommended Dosages of this compound in Mice
| Behavioral Test | Administration Route | Dosage Range | Reference |
| Exploratory Behavior | Intraperitoneal (i.p.) | 0.1 mg/kg | [3] |
| Muscle Relaxation (Flexor Reflex) | Intravenous (i.v.) | 0.02 - 1 mg/kg | [4] |
| Elevated Plus Maze | Intraperitoneal (i.p.) | 0.1 mg/kg (Suggested starting dose based on exploratory behavior studies) | |
| Vogel Conflict Test | Not specified in literature | A pilot study is recommended to determine the optimal dose. |
Table 2: Recommended Dosages of this compound in Rats
| Behavioral Test | Administration Route | Dosage Range | Reference |
| Water-Lick Conflict Test | Oral | 0.5 - 10 mg/kg | |
| Muscle Relaxation | Intravenous (i.v.) | 10 - 30 mg/kg |
Experimental Protocols
Detailed protocols for two common behavioral assays used to assess anxiolytic drug activity, the Elevated Plus Maze and the Vogel Conflict Test, are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
3.1.1. Materials
-
Elevated Plus Maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor)
-
Video camera and tracking software (optional, but recommended for accurate data collection)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
3.1.2. This compound Preparation For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as sterile saline. If this compound is not readily soluble in saline, a small amount of a solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the compound, which is then brought to the final volume with saline. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid any behavioral effects of the solvent itself. The solution should be prepared fresh on the day of the experiment.
3.1.3. Procedure
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control via the chosen route (e.g., i.p. injection). A typical pre-treatment time for i.p. administration is 30 minutes before the test.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera.
-
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Other measures such as the total number of arm entries can be used to assess overall locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
Vogel Conflict Test
The Vogel Conflict Test is a model of anxiety in which a thirsty animal is punished for drinking. Anxiolytic drugs reduce the suppression of drinking behavior induced by the punishment.
3.2.1. Materials
-
Vogel Conflict Test apparatus (an operant chamber with a drinking spout connected to a shock generator)
-
Water deprivation cages
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
3.2.2. This compound Preparation Prepare the this compound solution as described in the EPM protocol.
3.2.3. Procedure
-
Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test to motivate them to drink.
-
Habituation (Optional but Recommended): On the day before the test, place the animals in the test chamber for a short period (e.g., 5-10 minutes) with access to the water spout without any shock to habituate them to the apparatus.
-
Drug Administration: Administer this compound or the vehicle control.
-
Testing:
-
Place the animal in the Vogel test chamber.
-
Allow a brief period for exploration (e.g., 1-2 minutes).
-
Initiate the test session. During the session, every 20th lick on the water spout will deliver a mild electric shock.
-
The session duration is typically 3-5 minutes.
-
-
Data Analysis:
-
The primary measure is the number of shocks received (or the number of punished licks).
-
An increase in the number of shocks received indicates an anxiolytic effect, as the drug attenuates the suppressive effect of the punishment on drinking.
-
-
Cleaning: Clean the chamber thoroughly between each animal.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its anxiolytic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory (anxiolytic) effect.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for a Rodent Behavioral Study with this compound
The following diagram illustrates a typical workflow for conducting a behavioral study with this compound in rodents.
Caption: General experimental workflow for rodent behavioral studies.
References
- 1. Pharmacological characterization of the novel anxiolytic beta-carboline this compound in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psicothema.com [psicothema.com]
- 3. Long-term treatment with this compound fails to induce tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the beta-carboline this compound on spinal reflexes in mice and on muscle tone in genetically spastic rats: a comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Abecarnil's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecarnil is a β-carboline derivative that acts as a ligand for the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It is recognized for its anxiolytic and anticonvulsant properties, with a reduced incidence of muscle relaxant effects compared to classical benzodiazepines like diazepam.[2] Functionally, this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the receptor's response to its endogenous ligand, GABA. This potentiation of GABA-induced chloride currents leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[1][3]
These application notes provide a summary of the electrophysiological effects of this compound on neurons, detailed protocols for conducting whole-cell patch-clamp recordings to study these effects, and visualizations of the underlying mechanisms and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's efficacy and potency from in vitro electrophysiology and binding assay studies.
Table 1: Potentiation of GABA-Induced Chloride Currents in Rat Cerebellar Purkinje Cells
| Compound | Maximal Potentiation of GABA Response | Potency | Onset and Reversibility |
| This compound | 241% | More potent than Diazepam | Slow onset, prolonged effect, slow reversibility |
| Diazepam | 217% | Less potent than this compound | Fast onset, rapid and full reversibility |
Data sourced from whole-cell voltage-clamp recordings on acutely isolated Purkinje cells from rat cerebella.
Table 2: In Vitro Binding Affinity at Benzodiazepine Receptors in Rat Cerebral Cortex Membranes
| Compound | IC50 Value (Displacement of [3H]lormetazepam) |
| This compound | 0.82 nM |
| Diazepam | 56 nM |
The IC50 value represents the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand, indicating the drug's binding affinity.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, which is an allosteric site distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. Consequently, the frequency of the GABA-gated chloride channel opening is increased, leading to a greater influx of chloride ions (Cl-) and hyperpolarization of the neuron. This enhanced inhibitory postsynaptic potential makes the neuron less likely to fire an action potential.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound's Effects on GABA-A Receptor Currents in Acutely Prepared Brain Slices
This protocol details the procedure for measuring the modulatory effect of this compound on GABA-A receptor-mediated currents in neurons within acute brain slices, a common preparation for studying synaptic physiology.
1. Preparation of Solutions
-
Slicing Solution (Carbogenated, 4°C):
-
Sucrose-based artificial cerebrospinal fluid (aCSF) is often used to improve slice health.
-
Example composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-Glucose.
-
-
Recording aCSF (Carbogenated, 32-34°C):
-
Example composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-Glucose.
-
Continuously bubble both solutions with 95% O2 / 5% CO2 (Carbogen).
-
-
Internal Pipette Solution:
-
For recording GABAergic currents, a high chloride concentration is used to increase the driving force and produce inward currents at a holding potential of -60 mV.
-
Example composition (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
2. Acute Brain Slice Preparation
-
Anesthetize and decapitate a rodent (e.g., Wistar rat) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain region of interest (e.g., cerebellum, hippocampus) onto the stage of a vibratome.
-
Cut coronal or sagittal slices (e.g., 300 µm thickness) in the ice-cold slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF, initially at 35°C for 30 minutes, then allow to equilibrate at room temperature for at least 1 hour before recording.
3. Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated recording aCSF (2-3 mL/min).
-
Identify target neurons (e.g., cerebellar Purkinje cells) using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Form a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -60 mV.
4. Drug Application and Data Acquisition
-
Establish a stable baseline recording of GABA-induced currents. GABA can be applied via a puffer pipette or through bath application at a submaximal concentration (e.g., 1-5 µM).
-
Prepare stock solutions of this compound and dilute to the final desired concentrations in recording aCSF.
-
Apply this compound to the slice using a rapid superfusion system to ensure controlled and timely application.
-
Record the GABA-induced current in the presence of this compound. The effect of this compound is characterized by a potentiation of the current amplitude.
-
Perform a washout by perfusing the slice with drug-free aCSF. Note that due to this compound's kinetics, washout may be slow.
-
Acquire data using appropriate software (e.g., pCLAMP). Digitize the signal and filter it. Analyze the peak amplitude and decay kinetics of the GABAergic currents before, during, and after this compound application.
Comparative Kinetics of this compound and Diazepam
A key finding from electrophysiological studies is the distinct kinetic profile of this compound compared to the classical benzodiazepine, Diazepam (DZP). While both potentiate GABA-induced currents, this compound's effect develops more slowly and persists for a longer duration, even after the drug is no longer being applied. This is hypothesized to be due to its accumulation within the lipid membrane of the neuron.
References
- 1. This compound enhances GABA-induced currents in acutely isolated cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
Application of Abecarnil in Rodent Models of Epilepsy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecarnil is a β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) site of the GABA-A receptor.[1] Its anxiolytic and anticonvulsant properties have been investigated in various preclinical models. Notably, this compound exhibits a preferential affinity for the BZ1 (ω1) receptor subtype, which is thought to contribute to its pharmacological profile of potent anticonvulsant and anxiolytic effects with reduced muscle relaxant, sedative, and ataxic side effects compared to non-selective benzodiazepines like diazepam.[2][3] This document provides detailed application notes and protocols for the use of this compound in established rodent models of epilepsy, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exerts its anticonvulsant effects by modulating GABAergic neurotransmission. As a partial agonist at the benzodiazepine binding site on the GABA-A receptor, it enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is particularly effective in suppressing the initiation and spread of seizure activity.[4] this compound's higher affinity for the BZ1 receptor subtype may underlie its favorable side-effect profile.[3]
Efficacy of this compound in Rodent Seizure Models: Quantitative Data
The anticonvulsant profile of this compound has been evaluated in a variety of rodent models of epilepsy. The following tables summarize the available quantitative data on its efficacy, primarily expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
| Seizure Model | Animal Model | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| Chemically-Induced Seizures | |||||
| Pentylenetetrazol (PTZ) | Mouse | Protection against tonic hindlimb extension | - | - | |
| Picrotoxin | Mouse | Protection against tonic hindlimb extension | - | - | |
| 3-Mercaptopropionate | Mouse | Protection against tonic hindlimb extension | - | - | |
| DMCM | Mouse | Blockade of clonus | - | - | |
| Pilocarpine | Mouse & Rat | Protection against limbic convulsions | - | - | |
| Kainate (i.c.v.) | Rat | Antagonism of convulsions | - | - | |
| Electrically-Induced Seizures | |||||
| Amygdala Kindling | Rat | Reduction in seizure severity and afterdischarge duration | - | - | |
| Genetic Models | |||||
| Absence Seizures | WAG/Rij Rat | Reduction in the number of spike-wave discharges | IP | 0.4 | |
| Audiogenic Seizures | DBA/2 Mouse | Protection against sound-induced convulsions | - | - | |
| Air Blast-Induced Seizures | Gerbil | Protection against generalized seizures | - | - |
Note: Specific ED50 values for many models were not available in the reviewed literature, though efficacy was demonstrated. Further dose-response studies are required to establish these values.
Experimental Protocols
The following are detailed protocols for key rodent models of epilepsy in which this compound has been shown to be effective.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model is widely used to screen for drugs effective against myoclonic and absence seizures.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for administration (intraperitoneal - i.p.)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water and a 12-hour light/dark cycle.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses.
-
Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound.
-
Drug Administration: Administer this compound or vehicle i.p. to the respective groups.
-
Seizure Induction: 30 minutes after this compound/vehicle administration, inject PTZ (85 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first myoclonic jerk and the presence or absence of generalized clonic seizures with loss of righting reflex.
-
Data Analysis: For each group, calculate the percentage of animals protected from generalized clonic seizures. Determine the ED50 value and its 95% confidence interval using probit analysis.
Maximal Electroshock (MES) Seizure Model in Rodents
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. This compound has shown some efficacy in this model, particularly in raising the seizure threshold when stimulation is applied via corneal electrodes.
Materials:
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization and Grouping: As described in the PTZ protocol.
-
Drug Administration: Administer this compound or vehicle to the respective groups.
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, a preliminary study should be conducted at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.
Amygdala Kindling Model in Rats
Kindling is a model of temporal lobe epilepsy, reflecting epileptogenesis and partial seizures with secondary generalization.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Surgical instruments
-
Dental cement
-
Stimulator and recording system (EEG)
-
This compound and vehicle
Procedure:
-
Electrode Implantation: Anesthetize the rat and stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Recovery: Allow the animal to recover for at least one week.
-
Kindling Development: Stimulate the amygdala once daily with a sub-threshold electrical stimulus (e.g., 1-second train of 60 Hz sine waves). Gradually increase the stimulus intensity until afterdischarges are observed on the EEG. Continue daily stimulations until the animal consistently exhibits stage 5 seizures according to Racine's scale (rearing and falling with generalized tonic-clonic convulsions).
-
Drug Testing: Once fully kindled, administer this compound or vehicle at various doses. At the TPE, deliver the kindling stimulus.
-
Assessment: Record the seizure stage, afterdischarge duration, and latency to seizure onset.
-
Data Analysis: Compare the seizure parameters in the drug-treated groups to the vehicle control group.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced seizures and are a model for reflex epilepsy.
Materials:
-
Male or female DBA/2 mice (21-28 days old)
-
Sound-attenuating chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., 110 dB)
-
This compound and vehicle
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Drug Administration: Administer this compound or vehicle to the respective groups.
-
Seizure Induction: At the TPE, place the mouse in the sound-attenuating chamber and expose it to a high-intensity sound stimulus for a fixed duration (e.g., 60 seconds).
-
Observation: Observe the mouse for a characteristic seizure sequence: wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Assessment: Record the presence or absence of each seizure phase and the latency to the onset of clonic seizures.
-
Data Analysis: Calculate the percentage of animals protected from the different seizure phases and determine the ED50.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant properties of this compound in a rodent model.
Conclusion
This compound demonstrates a broad spectrum of anticonvulsant activity in various rodent models of epilepsy, with a particularly promising profile in models of absence and reflex seizures. Its mechanism as a partial agonist at the BZ1 subtype of the GABA-A receptor likely contributes to its efficacy with a reduced side-effect liability compared to classical benzodiazepines. The protocols outlined in this document provide a framework for the continued investigation of this compound and similar compounds in preclinical epilepsy research. Further studies are warranted to establish precise dose-response relationships and to fully elucidate its therapeutic potential.
References
- 1. Anticonvulsive Activity in Audiogenic DBA/2 Mice of 1,4-Benzodiazepines and 1,5-Benzodiazepines with Different Activities at Cerebellar Granule Cell GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. "Adrenergic receptors and audiogenic seizures in DBA/2 mice" by Deborah Stearn [huskiecommons.lib.niu.edu]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Abecarnil in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacology and methodology for the administration of Abecarnil in rats via intraperitoneal (i.p.) and oral routes. The information is intended to guide researchers in designing and executing preclinical studies involving this anxiolytic and anticonvulsant agent.
Pharmacokinetic Profile
This compound, a β-carboline derivative, exhibits distinct pharmacokinetic profiles depending on the route of administration. While oral administration is convenient and less invasive, intraperitoneal injection generally leads to more rapid and complete absorption.
Table 1: Comparative Pharmacokinetics of this compound in Rats
| Parameter | Oral Administration | Intraperitoneal (i.p.) Administration | Key Observations |
| Bioavailability | 20-30%[1][2] | Generally higher than oral administration, though specific percentage not stated. i.p. administration of small molecules in rats typically results in faster and more complete absorption compared to oral routes[3]. | Oral bioavailability is moderate, suggesting significant first-pass metabolism. |
| Absorption | Rapid and complete at doses of 10 mg/kg.[1][2] At higher doses, absorption can be prolonged. | Rapid absorption is characteristic of i.p. administration for small molecules. | Both routes lead to rapid absorption, but i.p. may offer a faster onset of action. |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated for a single oral dose in the provided results. Intragastric treatment shows clear absorption phases with prominent peaks. | Generally shorter than oral administration. For another compound, deramciclane, Tmax was 4 times shorter after i.p. vs oral administration. | i.p. administration is expected to lead to a quicker achievement of maximum plasma concentration. |
| Peak Plasma Concentration (Cmax) | Intragastric treatment leads to prominent peaks. Peak plasma levels were 5 times greater after intragastric treatment compared to administration via feed. | Expected to be higher than oral administration at the same dose due to bypassing first-pass metabolism. | i.p. route likely results in higher peak drug exposure. |
| Area Under the Curve (AUC) | The AUC was double after intragastric treatment compared to administration via feed. | Expected to be higher than oral administration at the same dose. | Overall drug exposure is greater with i.p. administration. |
| Terminal Half-life | 0.6-1.7 hours | Similar to oral administration. | The elimination half-life appears to be independent of the route of administration. |
| Distribution | Passes the blood-brain barrier, achieving brain concentrations similar to plasma. Highest concentrations are found in the liver, adrenals, kidneys, and pancreas. | Similar to oral administration. | Tissue distribution is rapid and widespread. |
| Excretion | Predominantly in the feces. | Similar to oral administration. | The primary route of elimination is fecal. |
Pharmacodynamic Effects
This compound is a partial agonist at benzodiazepine (BZ) receptors on the GABA-A receptor complex, leading to anxiolytic and anticonvulsant effects. The route of administration can influence the onset and magnitude of these effects.
Table 2: Dose-Response and Behavioral Effects of this compound in Rats
| Effect | Oral Administration | Intraperitoneal (i.p.) Administration |
| Anxiolytic Activity | Potent anticonflict activity in the water-lick test at 0.5-10 mg/kg. | Dose-dependent inhibition of basal hippocampal acetylcholine release (0.05-1 mg/kg). At 0.05 mg/kg, it completely prevented stress-induced increases in acetylcholine and dopamine release. |
| Sedative/Motor Effects | Shows taming effects with little sedative and ataxic effects compared to benzodiazepines. | At 0.3-3.0 mg/kg, it significantly increased the number of licks for a sucrose solution but reduced the lick rate. Tolerance to muscle relaxant and decreased locomotor activity effects developed within 21 days of chronic administration (8 mg/kg, twice daily). |
| Anticonvulsant Activity | Possesses anticonvulsant properties. | At 0.5 mg/kg, it completely antagonized isoniazid-induced convulsions. A dose of 0.05 mg/kg markedly reduced isoniazid-induced convulsions in mice. |
Experimental Protocols
Oral Administration (Intragastric Gavage)
This protocol is for the administration of a liquid formulation of this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., distilled water, saline with a suspending agent like Tween 80)
-
Oral gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve it in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct volume to administer.
-
Securely restrain the rat to prevent movement.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the solution slowly and steadily.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (i.p.) Injection
This protocol describes the injection of this compound into the peritoneal cavity.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-27 gauge)
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure sterility is maintained throughout the process.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the injection volume. The maximum recommended volume for an i.p. injection in rats is typically < 10 ml/kg.
-
Restrain the rat in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with a 70% alcohol swab.
-
Insert the needle with the bevel facing up at a 30-45 degree angle.
-
Aspirate by pulling back the plunger to ensure no blood or other fluids are drawn, which would indicate incorrect placement.
-
If the aspiration is clear, inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
This compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.
Caption: this compound's mechanism of action via the GABA-A receptor.
Experimental Workflow: Pharmacokinetic Study
This diagram outlines the typical workflow for a comparative pharmacokinetic study of this compound in rats.
Caption: Workflow for a comparative pharmacokinetic study in rats.
Logical Relationship: Bioavailability and Route of Administration
This diagram illustrates the factors influencing this compound's bioavailability following oral and intraperitoneal administration.
Caption: Factors affecting this compound's bioavailability by administration route.
References
- 1. Pharmacokinetics of the anxiolytic beta-carboline derivative this compound in the mouse, rat, rabbit, dog, cynomolgus monkey and baboon. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Sedative Effects of Abecarnil In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the sedative effects of Abecarnil, a β-carboline derivative that acts as a partial agonist at benzodiazepine (BZ) receptors. The sedative properties of this compound are primarily evaluated through its effects on spontaneous locomotor activity, motor coordination, and potentiation of hypnotic agents in rodent models.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA. The sedative effects of benzodiazepine-like drugs are predominantly mediated by their interaction with α1 subunit-containing GABA-A receptors.[1][2] this compound, as a partial agonist, exhibits a reduced sedative potential compared to full agonists like diazepam.
Below is a diagram illustrating the signaling pathway of this compound's sedative action.
Experimental Protocols
The following sections detail the protocols for key in vivo experiments to assess the sedative effects of this compound.
Spontaneous Locomotor Activity Test
This test is a primary method for evaluating the sedative or depressant effects of a substance on the central nervous system. A reduction in locomotor activity is indicative of a sedative effect.
Experimental Workflow:
Protocol:
-
Animals: Male mice (e.g., 20-30 g) or rats (e.g., 180-250 g) are suitable.[3] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Apparatus: A locomotor activity chamber (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.[4]
-
Habituation: Prior to testing, animals should be habituated to the testing room for at least 45-60 minutes.[4] For studies with habituated animals, they are placed in the activity chambers for a set period on consecutive days before the test day.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80). The drug is administered intraperitoneally (i.p.) at the desired doses (e.g., 0.1 mg/kg for mice). A control group receives the vehicle only.
-
Procedure: Immediately after injection, the animal is placed in the center of the locomotor activity chamber.
-
Data Collection: Locomotor activity is recorded for a specified duration, typically ranging from 15 to 60 minutes, often divided into 5-minute intervals. Key parameters to measure include total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).
-
Data Analysis: The data for each parameter are averaged for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity in the this compound-treated group compared to the vehicle group indicates a sedative effect.
Quantitative Data Summary:
| Animal Model | Drug | Dose (mg/kg, i.p.) | Effect on Locomotor/Exploratory Behavior | Reference |
| Mice (habituated) | This compound | 0.1 | Markedly inhibited exploratory behavior (-62% vs. vehicle challenge) | |
| Mice (habituated) | Diazepam | 1.0 | Markedly inhibited exploratory behavior (-55% vs. vehicle challenge) | |
| Rats (habituated) | This compound | Not specified | More potent than diazepam in reducing locomotor activity | |
| Rats (novel environment) | This compound | Not specified | Less potent than diazepam in reducing locomotor activity |
Hole-Board Test
The hole-board test is used to assess exploratory behavior, anxiety, and sedation. A decrease in head-dipping behavior can be indicative of sedation, especially at higher doses of anxiolytics.
Protocol:
-
Animals: Male mice (e.g., 20-30 g) are commonly used.
-
Apparatus: A square board (e.g., 40 cm x 40 cm) with a number of equidistant holes (e.g., 16 holes of 3 cm diameter) on the floor. The apparatus may be equipped with infrared beams to automatically detect head dips.
-
Habituation: Animals should be acclimatized to the testing room for at least 45 minutes before the test.
-
Drug Administration: this compound or vehicle is administered as described in the locomotor activity test protocol.
-
Procedure: Following drug administration (time-dependent on the route of administration, e.g., 30 minutes for i.p.), the mouse is placed in the center of the hole-board.
-
Data Collection: The animal's behavior is observed for a fixed period, typically 5 minutes. The primary parameter measured is the number of head dips into the holes. Other behaviors such as locomotion (number of squares crossed) and rearing can also be recorded.
-
Data Analysis: The mean number of head dips for each treatment group is calculated and compared. A significant reduction in head dipping in the this compound-treated group suggests a sedative effect.
Rotarod Test
This test is a standard method for assessing motor coordination, which can be impaired by sedative drugs.
Protocol:
-
Animals: Male mice (e.g., 20-30 g) are typically used.
-
Apparatus: A rotarod apparatus consisting of a rotating rod, with the speed of rotation being adjustable (e.g., 15 rpm).
-
Training: Prior to the test day, animals are trained on the rotarod for a set duration (e.g., 2-5 minutes) to achieve a stable baseline performance.
-
Drug Administration: this compound or vehicle is administered as previously described.
-
Procedure: At the time of peak drug effect, the mouse is placed on the rotating rod.
-
Data Collection: The latency to fall from the rod is recorded, with a pre-determined cut-off time (e.g., 5 minutes).
-
Data Analysis: The mean latency to fall is compared between the this compound-treated and vehicle-treated groups. A significant decrease in the time spent on the rod indicates impaired motor coordination, a component of sedation. While this compound has been reported to have weak or no activity in some motor coordination tests, the rotarod is a standard assessment for sedative-hypnotics.
Potentiation of Hexobarbital-Induced Sleeping Time
This test assesses the ability of a substance to enhance the hypnotic effect of a barbiturate, which is a characteristic of sedative drugs.
Protocol:
-
Animals: Male mice (e.g., 20-30 g).
-
Drugs: this compound, vehicle, and Hexobarbital sodium.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives this compound at a specific dose, while the control group receives the vehicle.
-
After a pre-determined time (e.g., 30 minutes), all animals are administered a sub-hypnotic or hypnotic dose of Hexobarbital sodium (e.g., i.p.).
-
The onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex) are recorded for each animal. The righting reflex is considered lost when the animal remains on its back when placed there.
-
-
Data Analysis: The mean duration of sleep is compared between the this compound-treated and vehicle-treated groups. A significant prolongation of hexobarbital-induced sleeping time by this compound indicates a sedative effect. This compound has been shown to be less potent than diazepam in potentiating the effects of hexobarbital.
Quantitative Data on Motor Coordination and Hypnotic Potentiation:
| Test | Animal Model | Drug | Potency Compared to Diazepam | Reference |
| Potentiation of Ethanol Effects | Rodents | This compound | 4 to 25 times less potent | |
| Potentiation of Hexobarbital Effects | Rodents | This compound | 4 to 25 times less potent | |
| Chimney and Loss of Righting Reflex | Rodents | This compound | No or only weak activity |
Logical Relationship Diagram
The following diagram illustrates the logical flow for characterizing the sedative profile of a test compound like this compound.
References
- 1. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. va.gov [va.gov]
Application Notes and Protocols for Patch-Clamp Studies of Abecarnil on GABAergic Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the modulatory effects of Abecarnil on GABAergic currents using the whole-cell patch-clamp technique. The protocols and data presented are compiled from published research and are intended to serve as a detailed resource for experimental design and execution.
Introduction to this compound and GABAergic Modulation
This compound is a β-carboline derivative that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the receptor's response to its endogenous ligand, γ-aminobutyric acid (GABA), leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies the anxiolytic and anticonvulsant properties of this compound. Patch-clamp electrophysiology is the gold-standard method for directly measuring these modulatory effects on ion channel function with high temporal and voltage resolution.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on GABA-A receptor currents as determined by patch-clamp studies.
| Compound | Maximal Potentiation of GABA-evoked Current | Potency Comparison | Kinetics of Potentiation | Receptor Subunit Selectivity |
| This compound | 241%[1] | More potent than Diazepam[1] | Slow onset and prolonged effect[1] | Preferential for α1-containing receptors[2] |
| Diazepam | 217%[1] | Less potent than this compound | Fast onset and reversible | Binds to α1, α2, α3, and α5-containing receptors |
Note: A specific EC50 value for the potentiation of GABAergic currents by this compound was not available in the reviewed literature. Studies consistently indicate it is more potent than Diazepam.
Experimental Protocols
This section outlines the detailed methodologies for performing whole-cell patch-clamp recordings to study the effects of this compound on GABAergic currents.
Cell Preparation
Experiments can be performed on acutely isolated neurons (e.g., cerebellar Purkinje cells) or cultured cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.
For Acutely Isolated Neurons (Example: Rat Cerebellar Purkinje Cells):
-
Anesthetize and decapitate the animal in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare cerebellar slices (200-300 µm thick) using a vibratome.
-
Enzymatically digest the slices with a protease (e.g., pronase or papain) in oxygenated aCSF.
-
Mechanically dissociate the Purkinje cells by gentle trituration with fire-polished Pasteur pipettes of decreasing tip diameter.
-
Plate the dissociated cells onto a recording chamber mounted on the stage of an inverted microscope.
Solutions
External (Extracellular) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
5 Glucose
-
Adjust pH to 7.4 with NaOH
Internal (Intracellular/Pipette) Solution (in mM):
-
140 CsCl (or KCl)
-
10 EGTA
-
10 HEPES
-
2 Mg-ATP
-
0.2 Na-GTP
-
Adjust pH to 7.2 with CsOH (or KOH)
Note: The use of a high chloride internal solution will result in inward GABAergic currents at negative holding potentials, which can be easier to measure.
Whole-Cell Patch-Clamp Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the pipette in the headstage of the patch-clamp amplifier and apply positive pressure.
-
Approach a target cell with the pipette tip and form a Giga-ohm seal (>1 GΩ) by releasing the positive pressure and applying gentle suction.
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the cell voltage at a holding potential of -60 mV.
-
Record baseline currents and ensure a stable recording before proceeding with drug application.
Drug Application
-
Prepare stock solutions of GABA and this compound in the appropriate solvent (e.g., DMSO) and dilute to the final concentration in the external solution on the day of the experiment.
-
To elicit GABAergic currents, apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to the cell using a rapid perfusion system. This allows for the potentiation by this compound to be observed.
-
To study the modulatory effect of this compound, co-apply this compound with the same concentration of GABA.
-
Ensure complete washout of the drugs between applications to allow for receptor recovery.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and the modulatory site of this compound.
Experimental Workflow for this compound Patch-Clamp Study
Caption: Experimental workflow for a whole-cell patch-clamp study of this compound.
Comparative Effects of this compound and Diazepam
Caption: Comparative effects of this compound and Diazepam on GABA-A receptors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Abecarnil Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Abecarnil dosage to minimize sedation in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a β-carboline derivative that acts as a ligand for benzodiazepine (BZ) receptors. It possesses anxiolytic (anxiety-reducing) and anticonvulsant properties.[1] Its mechanism of action involves modulating the function of the central gamma-aminobutyric acid (GABA)A receptor complex.[2] this compound is considered a partial agonist at the GABAA/benzodiazepine receptor.[3]
Q2: Why is dosage optimization of this compound important?
A2: While this compound is designed to have reduced sedative effects compared to traditional benzodiazepines like diazepam, sedation can still occur, particularly at higher doses.[4] Optimizing the dosage is crucial to identify a therapeutic window that provides the desired anxiolytic or anticonvulsant effects with minimal sedative side effects, thereby improving its therapeutic index.
Q3: What are the common behavioral tests used to assess sedation and anxiolytic effects in mice treated with this compound?
A3: Common behavioral tests include:
-
To assess sedation and locomotor activity: The Open-Field Test (OFT) and the Rotarod Test.[4]
-
To assess anxiolytic-like behavior: The Elevated Plus-Maze (EPM) Test and the Light-Dark Box Test.
Q4: How does this compound's sedative profile compare to that of diazepam?
A4: this compound generally exhibits a lower sedative potential compared to diazepam at doses that produce similar anxiolytic effects. Studies have shown that diazepam can significantly impair motor coordination and reduce locomotor activity at anxiolytic doses, whereas this compound has a wider separation between the doses required for anxiolytic effects and those causing sedation or motor impairment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High degree of sedation observed at a presumed anxiolytic dose. | 1. Incorrect dosage calculation or administration. 2. High sensitivity of the specific mouse strain to this compound. 3. Interaction with other administered compounds. | 1. Double-check all dosage calculations and ensure proper administration technique (e.g., intraperitoneal, oral gavage). 2. Conduct a pilot dose-response study with a wider range of lower doses to determine the optimal dose for the specific strain. 3. Review the experimental design to identify and eliminate any potential confounding factors from other substances. |
| No significant anxiolytic effect is observed. | 1. The administered dose is too low. 2. The chosen behavioral test is not sensitive enough to detect the anxiolytic effect. 3. Improper handling or environmental stressors are masking the anxiolytic effect. | 1. Gradually increase the dose of this compound in subsequent experiments, while carefully monitoring for sedative effects. 2. Ensure the chosen anxiolytic test (e.g., Elevated Plus-Maze) is validated and performed according to a standardized protocol. Consider using an alternative anxiolytic test for confirmation. 3. Handle the mice gently and consistently. Ensure the testing environment is quiet and free from sudden noises or movements. Acclimate the mice to the testing room before the experiment. |
| High variability in behavioral responses between individual mice. | 1. Genetic variability within the mouse colony. 2. Inconsistent experimental procedures. 3. Differences in the age, weight, or sex of the mice. | 1. Use a genetically homogeneous inbred mouse strain if possible. 2. Standardize all experimental procedures, including handling, injection timing, and behavioral testing. Ensure all experimenters are trained and follow the same protocol. 3. Use mice of the same sex and a narrow age and weight range for each experimental group. |
| Difficulty in distinguishing between sedation and anxiolysis in the Open-Field Test. | The Open-Field Test can be influenced by both locomotor activity and anxiety levels. A decrease in movement could be due to sedation or increased anxiety. | 1. Analyze multiple parameters from the Open-Field Test, such as total distance traveled (locomotion), time spent in the center versus the periphery (anxiety), and rearing frequency (exploration). 2. Complement the Open-Field Test with a more specific anxiolytic test like the Elevated Plus-Maze and a specific motor coordination test like the Rotarod Test to dissect the effects. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Mice
| Dose (mg/kg, i.p.) | Anxiolytic Effect (Time in Open Arms of EPM - seconds) | Sedative Effect (Time on Rotarod - seconds) |
| Vehicle Control | 30 ± 5 | 180 ± 10 |
| 0.1 | 60 ± 8 | 175 ± 12 |
| 0.3 | 90 ± 10 | 160 ± 15 |
| 1.0 | 120 ± 12 | 120 ± 20 |
| 3.0 | 110 ± 15 | 60 ± 25 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the mouse strain, experimental conditions, and specific protocol used.
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle control at the desired dose and time point before the test.
-
Gently place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
-
Rotarod Test for Sedation and Motor Coordination
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Train the mice on the rotarod at a constant, low speed for a set duration on the day before the experiment to acclimate them to the apparatus.
-
On the test day, administer this compound or vehicle control.
-
At the designated time after injection, place the mouse on the rotating rod.
-
The rod's rotation is then accelerated at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse. A shorter latency to fall compared to the control group indicates motor impairment and sedation.
-
Perform multiple trials for each mouse with an inter-trial interval.
-
Open-Field Test (OFT) for Locomotor Activity and Anxiety
-
Apparatus: A square arena with walls, often with the floor divided into a grid of squares.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Administer this compound or vehicle control.
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
Analyze the recording for various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity. A decrease suggests sedation.
-
Time spent in the center versus the periphery: Mice naturally tend to stay near the walls (thigmotaxis). An increase in the time spent in the center is indicative of reduced anxiety.
-
Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.
-
-
Mandatory Visualizations
Caption: GABAA Receptor Signaling Pathway modulated by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Comparison of several benzodiazepine receptor ligands in two models of anxiolytic activity in the mouse: an analysis based on fractional receptor occupancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of basal and stress-induced release of acetylcholine and dopamine in rat brain by this compound and imidazenil, two anxioselective gamma-aminobutyric acidA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of generalized anxiety disorder: a placebo-controlled comparison of two dosage ranges of this compound and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral outcomes with Abecarnil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes during experiments with Abecarnil.
Troubleshooting Guides
Issue: Observed Sedation and Ataxia at Expected Anxiolytic Doses
Question: We administered this compound to rodents expecting to see anxiolysis with minimal sedative effects, but the animals appear drowsy and show motor impairment. What could be the cause?
Answer:
This is a common dose-dependent observation. While this compound is designed to be less sedating than classical benzodiazepines, higher doses can induce sedative and ataxic effects.[1][2] Consider the following:
-
Dose-Response Relationship: You may be operating at the higher end of the dose-response curve for sedative effects. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for anxiolysis without significant motor impairment in your specific animal model and strain.
-
Species and Strain Differences: Metabolic rates and receptor subtype distribution can vary significantly between different species (e.g., mice vs. rats) and even between different strains of the same species. A dose that is purely anxiolytic in one strain might be sedative in another.
-
Habituation: The novelty of the testing environment can influence the behavioral effects of this compound. In rats newly exposed to a novel cage, this compound was found to be less potent than diazepam in reducing locomotor activity, suggesting the environment can modulate its effects.[2] Ensure all animals are properly habituated to the testing apparatus before drug administration.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of lower doses to pinpoint the minimal effective dose for anxiolysis with the least sedative side effects.
-
Review Literature for Strain-Specific Dosing: If possible, consult literature for established effective doses in the specific rodent strain you are using.
-
Implement a Habituation Period: Allow animals to explore the testing environment for a set period on consecutive days before the experiment to reduce novelty-induced anxiety and get a clearer picture of the drug's effects.
Issue: Paradoxical Increase in Anxiety or Agitation
Question: Following administration of this compound, some of our animals are exhibiting behaviors that suggest increased anxiety (e.g., increased freezing, reduced exploration). Isn't this contrary to its expected effect?
Answer:
Paradoxical reactions to GABAergic modulators, although rare, are not unheard of. Several factors could contribute to this unexpected outcome:
-
Partial Agonist Activity: this compound is a partial agonist at the benzodiazepine site of the GABAA receptor.[1][3] In certain neurochemical environments or at specific receptor subtypes, a partial agonist can sometimes produce effects that are different from a full agonist, and in some rare cases, might not produce the expected full anxiolytic effect.
-
Withdrawal/Rebound Effects: If the animals have been receiving this compound for a period and are now in a state of withdrawal, you may be observing rebound anxiety. Abrupt discontinuation of this compound, particularly after prolonged treatment, can lead to withdrawal symptoms, including increased anxiety.
-
Metabolism and Half-Life: The elimination half-life of this compound is approximately 7 hours after oral administration. Depending on your dosing schedule and the timing of your behavioral test, the animals could be experiencing inter-dose withdrawal, leading to periods of heightened anxiety.
Troubleshooting Steps:
-
Confirm Dosing and Timing: Double-check your dosing regimen and the timing of behavioral testing relative to the last dose administration.
-
Evaluate for Withdrawal: If it is a chronic study, consider tapering the dose rather than abrupt cessation to avoid withdrawal-induced anxiety.
-
Consider a Different Anxiolytic as a Positive Control: To ensure your experimental setup can detect anxiolysis, run a parallel experiment with a well-characterized anxiolytic, such as diazepam.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-carboline that acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor. It shows a higher affinity for the BZ1 (α1-containing) receptors compared to the BZ2 (α2-containing) receptors. This selective partial agonism is thought to contribute to its anxiolytic effects with a reduced propensity for sedation and muscle relaxation compared to non-selective full agonists like diazepam.
Q2: What are the most common unexpected behavioral outcomes observed in human studies?
A2: In human clinical trials, the most frequently reported side effects, particularly at higher doses, include dizziness, unsteady gait, and lack of concentration. In geriatric populations, drowsiness and insomnia have been noted. Abrupt discontinuation can lead to withdrawal symptoms such as headache and insomnia, as well as rebound anxiety.
Q3: Can long-term administration of this compound lead to tolerance?
A3: The evidence regarding tolerance to this compound is mixed and appears to be species-dependent. One study in mice found that long-term treatment with this compound did not induce tolerance to its effects on exploratory behavior. However, a study in rats using long-term administration did show the development of tolerance to its muscle relaxant and locomotor-suppressing effects.
Q4: How does this compound affect ingestional behavior?
A4: Studies in rats have shown that this compound can increase the intake of preferred solutions, such as saccharin and sodium chloride. This effect is also seen with classical benzodiazepines and suggests a potential role in modulating reward or palatability.
Quantitative Data Summary
Table 1: Unexpected Behavioral Outcomes of this compound in Human Clinical Trials
| Population | Dosage | Unexpected Outcomes | Discontinuation Rate due to Adverse Events | Citation |
| Healthy Male Subjects (Single Dose) | 20 mg and 40 mg | Dizziness, unsteady gait, lack of concentration, decreased performance on Digit Symbol Substitution Task. | Not Reported | |
| Geriatric Patients (6 weeks) | High-dosage (7.5-17.5 mg daily) | Drowsiness, insomnia. | 44% | |
| Geriatric Patients (6 weeks) | Low-dosage (3.0-7.0 mg daily) | Drowsiness, insomnia. | 14% |
Table 2: Effects of Long-Term this compound Administration in Animal Models
| Species | Dosage | Duration | Observed Effects | Citation |
| Mice | 0.1 mg/kg i.p. (3 times a day) | 4 weeks | No tolerance to the inhibition of exploratory behavior. | |
| Rats | 8 mg/kg i.p. (twice daily) | 24 days | Tolerance to muscle relaxant and locomotor-suppressing effects; withdrawal signs upon cessation. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety Assessment
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) set in a plus configuration, elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two are open.
-
Procedure:
-
Habituate the animal to the testing room for at least 1 hour before the test.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few days before the experiment until they can stay on for a predetermined amount of time (e.g., 120 seconds) at a set speed.
-
On the test day, administer this compound or vehicle.
-
At a specified time after administration, place the animal on the rotating rod.
-
Record the latency to fall off the rod.
-
-
Interpretation: Compounds that cause motor impairment will decrease the latency to fall from the rod.
Visualizations
Caption: Mechanism of action of this compound at the GABAA receptor.
Caption: A logical workflow for troubleshooting unexpected behavioral outcomes.
References
- 1. Pharmacological characterization of the novel anxiolytic beta-carboline this compound in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Tolerance Development with Chronic Abecarnil Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tolerance development associated with the chronic use of Abecarnil.
Frequently Asked Questions (FAQs)
Q1: Does chronic administration of this compound induce tolerance?
Reports on tolerance development with chronic this compound use have been conflicting and appear to be dependent on the experimental model and the specific pharmacological effect being measured.[1][2][3] Some studies indicate that long-term treatment with this compound fails to induce tolerance, particularly in contrast to full benzodiazepine agonists like diazepam.[3][4] For instance, one study found that after 4 weeks of treatment in mice, a challenge dose of this compound still markedly inhibited exploratory behavior, an effect that was lost with chronic diazepam treatment. However, other research has shown the development of tolerance to the muscle relaxant and locomotor activity-decreasing effects of this compound in rats after 21 days of administration. Some degree of anticonvulsant tolerance has also been observed in electroshock seizure models, but not in pentylenetetrazol-induced seizure models.
Q2: What are the proposed mechanisms behind the observed tolerance to this compound?
The primary mechanism implicated in tolerance to benzodiazepine receptor agonists, including this compound, involves neuroadaptive changes in the GABA-A receptor system. Chronic drug exposure can lead to:
-
GABA-A Receptor Subunit Alterations: Changes in the expression of different GABA-A receptor subunits are a key factor. Chronic treatment with this compound has been shown to cause a significant decrease in the expression of β2 and γ2 subunit mRNAs in the rat cortex after 14 days. This differs from the changes observed with diazepam, which can cause increases in α4, α5, β1, and γ3 subunit mRNAs. These alterations can change the sensitivity of the receptor to the drug.
-
Receptor Uncoupling: This refers to a state where the allosteric modulation between the benzodiazepine binding site and the GABA binding site on the GABA-A receptor is reduced. This means that even though the drug is binding to the receptor, it is less effective at enhancing the inhibitory action of GABA.
-
Receptor Downregulation: Prolonged activation of GABA-A receptors can lead to a decrease in the total number of receptors through internalization and degradation.
Q3: How can we experimentally assess the development of tolerance to this compound?
Several behavioral and molecular biology techniques can be employed to assess tolerance development.
-
Behavioral Assays:
-
Anticonvulsant Models: Monitor the anticonvulsant efficacy of this compound against pentylenetetrazol (PTZ) or maximal electroshock (MES) induced seizures over a chronic treatment period. A decrease in the protective effect indicates tolerance.
-
Anxiolytic Models: Use models such as the elevated plus maze or light-dark box to assess the anxiety-reducing effects of this compound over time.
-
Motor Function Tests: The rotarod test or open-field actimetry can be used to measure tolerance to the sedative and muscle-relaxant effects.
-
-
Molecular Assays:
-
Quantitative PCR (qPCR) or in situ hybridization: To measure changes in the mRNA expression levels of different GABA-A receptor subunits in specific brain regions.
-
Western Blotting: To quantify the protein levels of GABA-A receptor subunits.
-
Radioligand Binding Assays: Using radiolabeled ligands (e.g., [3H]flumazenil) to determine changes in the density (Bmax) and affinity (Kd) of benzodiazepine binding sites.
-
Troubleshooting Guides
Issue: Inconsistent results in this compound tolerance studies.
-
Possible Cause 1: Experimental Model Specificity. Tolerance to benzodiazepine receptor agonists can be effect-dependent. For example, tolerance might develop to the sedative effects but not the anxiolytic effects.
-
Troubleshooting Tip: Clearly define the specific pharmacological effect you are investigating and choose the most appropriate behavioral model. It is advisable to use a battery of tests to assess different effects.
-
-
Possible Cause 2: Dosing Regimen. The dose and frequency of this compound administration can influence the rate and extent of tolerance development.
-
Troubleshooting Tip: Carefully titrate the dose of this compound to the desired initial effect. Consider that continuous high-dose administration is more likely to induce tolerance. Intermittent dosing schedules could be explored as a mitigation strategy.
-
-
Possible Cause 3: Species and Strain Differences. The pharmacokinetic and pharmacodynamic responses to this compound can vary between different animal species and even strains.
-
Troubleshooting Tip: When comparing results, ensure that the animal models are consistent. If establishing a new model, perform preliminary pharmacokinetic studies to determine the appropriate dosing range.
-
Issue: Difficulty in demonstrating changes in GABA-A receptor subunit expression.
-
Possible Cause 1: Brain Region Specificity. Changes in subunit expression are often localized to specific brain regions and even specific layers of the cortex.
-
Troubleshooting Tip: Dissect specific brain regions of interest (e.g., hippocampus, amygdala, specific cortical areas) for molecular analysis rather than using whole-brain homogenates.
-
-
Possible Cause 2: Temporal Dynamics. Subunit expression changes occur over time with chronic treatment.
-
Troubleshooting Tip: Design time-course experiments to capture the temporal dynamics of these changes. For example, include endpoints at 7, 14, and 21 days of treatment.
-
Data Presentation
Table 1: Summary of Chronic this compound Administration Studies and Tolerance Outcomes
| Species | Duration of Treatment | This compound Dose | Effect Measured | Tolerance Observed? | Reference |
| Rat | 24 days | 8 mg/kg/bidaily, i.p. | Muscle relaxant, Locomotor activity | Yes | |
| Mouse | 6 days | 10 mg/kg twice daily | Anticonvulsant (electroshock) | Yes (some) | |
| Mouse | 6 days | 10 mg/kg twice daily | Anticonvulsant (pentylenetetrazol) | No | |
| Mouse | 4 weeks | 0.1 mg/kg i.p. (3x daily) | Exploratory behavior | No | |
| Rat | 15 days | 1 mg/kg i.p. (3x daily) | Anticonvulsant (PTZ-kindled) | No |
Table 2: Differential Effects of Chronic Diazepam and this compound on GABA-A Receptor Subunit mRNA Expression in Rat Cortex (after 14 days)
| GABA-A Receptor Subunit | Change with Diazepam (15 mg/kg) | Change with this compound (6 mg/kg) | Reference |
| α3 | Significant Increase | No Significant Change | |
| α4 | Significant Increase | No Significant Change | |
| α5 | Significant Increase | No Significant Change | |
| β1 | Significant Increase | No Significant Change | |
| β2 | No Significant Change | Significant Decrease | |
| γ2 | Significant Decrease | Significant Decrease | |
| γ3 | Significant Increase | No Significant Change |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Tolerance to this compound using the Pentylenetetrazol (PTZ) Seizure Model
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Habituation: Acclimate rats to the housing facilities for at least one week before the experiment.
-
Chronic Treatment:
-
Divide animals into two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle twice daily for 14 consecutive days.
-
-
Seizure Induction and Scoring:
-
On day 1, 7, and 14 of the treatment regimen, 30 minutes after the morning injection, administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.).
-
Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for 30 minutes.
-
Score seizure severity using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Compare the mean seizure scores between the vehicle and this compound-treated groups at each time point using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests). A significant increase in seizure score in the this compound group over time, relative to the control group, indicates the development of tolerance.
-
Protocol 2: Quantification of GABA-A Receptor Subunit mRNA Expression using qPCR
-
Tissue Collection: Following the chronic treatment period (from Protocol 1), euthanize animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.
-
RNA Extraction: Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using primers specific for the GABA-A receptor subunits of interest (e.g., GABRA1, GABRB2, GABRG2) and a reference gene (e.g., GAPDH, β-actin).
-
Use a standard qPCR protocol with a SYBR Green-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of each target gene using the ΔΔCt method.
-
Compare the expression levels between the vehicle and this compound-treated groups using a t-test or ANOVA.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
References
- 1. Long-term this compound administration produces tolerance and withdrawal signs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, bretazenil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term treatment with this compound fails to induce tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of chronic treatment with this compound to induce contigent and noncontingent tolerance in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Abecarnil in neuronal tissue
Technical Support Center: Abecarnil
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound in neuronal tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a β-carboline that acts as a partial agonist at the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional benzodiazepines like diazepam, which are full agonists, this compound's partial agonism and selectivity for certain GABA-A receptor subtypes are thought to contribute to its anxiolytic and anticonvulsant properties with reduced muscle relaxant and sedative effects.[2][3]
Q2: I'm observing weaker sedative and muscle-relaxant effects with this compound compared to Diazepam at equimolar concentrations. Is this indicative of an off-target effect?
No, this is the expected on-target pharmacological profile of this compound. This compound is a partial agonist at the benzodiazepine site of the GABA-A receptor, whereas diazepam is a full agonist.[1][4] Furthermore, this compound exhibits selectivity for different GABA-A receptor subtypes. The sedative and muscle-relaxant effects of benzodiazepines are primarily mediated by α1-containing GABA-A receptors. This compound's lower efficacy at this subtype compared to others is likely responsible for the reduced sedative and muscle-relaxant side effects.
Q3: My experimental results show this compound affecting acetylcholine and neurosteroid levels. Are these known off-target effects?
These are more likely downstream or indirect effects of this compound's primary action on the GABAergic system rather than direct off-target binding. For instance, research has shown that this compound can antagonize stress-induced increases in brain neuroactive steroids and prevent increases in acetylcholine output in the prefrontal cortex and hippocampus during anticipatory phases of behavior. These effects are likely due to the modulation of inhibitory GABAergic tone on cholinergic and steroidogenic pathways.
Troubleshooting Guide
Issue 1: Unexpected Neuronal Excitability or Inhibition
-
Problem: You observe neuronal firing patterns that are inconsistent with the expected GABAergic potentiation.
-
Possible Cause: This could be due to the complex interplay of GABA-A receptor subtypes in your specific neuronal tissue. This compound is a partial agonist at some subtypes and a full agonist at others. Depending on the subtype composition of the neurons under study, the net effect could be less inhibition than expected with a full agonist.
-
Troubleshooting Steps:
-
Characterize Receptor Subtypes: If possible, identify the GABA-A receptor alpha subunit subtypes (α1, α2, α3, α5) present in your neuronal culture or tissue preparation using techniques like immunohistochemistry or qPCR.
-
Use a Full Agonist Control: Compare the effects of this compound with a non-subtype-selective full agonist like Diazepam.
-
Use an Antagonist: Pre-treat your tissue with a benzodiazepine site antagonist like Flumazenil. If the unexpected effects of this compound are blocked, it confirms they are mediated through the benzodiazepine site of the GABA-A receptor.
-
Issue 2: Variability in Experimental Results
-
Problem: You are seeing high variability in your results between experimental runs.
-
Possible Cause: this compound's effects can be influenced by the metabolic state of the neuronal tissue. Additionally, as a partial agonist, its effects can be more sensitive to endogenous GABA levels than a full agonist.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent media conditions, temperature, and pH across all experiments.
-
Control for Endogenous GABA: Be aware that culture conditions or experimental manipulations can alter endogenous GABA levels, which may impact the observed effects of this compound.
-
Verify Compound Integrity: Ensure the stability and concentration of your this compound stock solution.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Tissue | Reference |
| IC50 for [3H]lormetazepam binding | 0.82 nM | Rat | Cerebral Cortex | |
| In vivo affinity (forebrain BZ receptors) | 3- to 6-fold higher than Diazepam | Rat | Forebrain | |
| Effective anxiolytic dose range (rodent models) | 0.3-10 mg/kg, i.p. | Rat | In vivo | |
| Dose to prevent increased ACh output | 0.1 mg/kg, IP | Rat | In vivo | |
| Dose to antagonize stress-induced neurosteroids | 0.3 mg/kg, i.p. | Rat | In vivo |
Experimental Protocols
Protocol 1: Investigating On-Target vs. Off-Target Effects Using a Benzodiazepine Site Antagonist
This protocol is designed to determine if an observed effect of this compound is mediated by its intended target, the benzodiazepine site on the GABA-A receptor.
-
Preparation: Prepare your neuronal culture or brain slice preparation as per your standard protocol.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound at the desired concentration.
-
Group 3: Flumazenil (a BZ site antagonist) at a concentration sufficient to block the BZ site, followed by this compound.
-
Group 4: Flumazenil alone.
-
-
Treatment:
-
For Groups 3 and 4, pre-incubate the tissue with Flumazenil for 20-30 minutes.
-
Add this compound (or vehicle) to the respective groups and incubate for your desired experimental duration.
-
-
Data Acquisition: Measure your parameter of interest (e.g., electrophysiological recording, calcium imaging, protein expression).
-
Analysis: If the effect observed in the this compound group (Group 2) is significantly reduced or absent in the Flumazenil + this compound group (Group 3), this strongly suggests the effect is on-target. If the effect persists, it may be an off-target effect.
Visualizations
Caption: Mechanism of this compound at the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a full agonist at some, and a partial agonist at other recombinant GABAA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Abecarnil Solution Stability: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Abecarnil in solution for experimental use. Below you will find frequently asked questions, troubleshooting guidance, and recommended protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Q2: What are the recommended storage conditions and stability for this compound powder and stock solutions?
A2: The recommended storage conditions and stability durations are summarized in the table below. It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How can I be sure my this compound solution is stable for the duration of my experiment?
A3: While general stability guidelines are provided, the stability of this compound can be affected by your specific experimental conditions (e.g., cell culture media components, pH, exposure to light). It is best practice to prepare fresh dilutions from a frozen stock solution immediately before each experiment. For long-term or sensitive experiments, conducting a stability study under your specific conditions is recommended.
Q4: What are the known degradation pathways for this compound?
A4: In vivo, this compound is primarily metabolized through ether cleavage at position 6, followed by glucuronidation or sulphation, and to a lesser extent, by ester cleavage[1]. While detailed in vitro degradation pathways are not extensively published, this compound's ester and ether functional groups suggest that it may be susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has formed a precipitate.
-
Possible Cause 1: Poor Solubility. this compound has low aqueous solubility. If you are diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the final concentration of this compound may have exceeded its solubility limit in that medium. The final concentration of DMSO should also be considered, as a higher percentage will aid solubility.
-
Solution 1: Try preparing a more dilute stock solution or using a lower final concentration of this compound in your aqueous medium. Gentle warming and vortexing may help to redissolve the compound, but be cautious as heat can accelerate degradation.
-
Possible Cause 2: Temperature Effects. Precipitation can occur when a solution is cooled, especially if the compound is near its saturation point at room temperature.
-
Solution 2: Ensure your aqueous buffers or media are at room temperature or 37°C before adding the this compound stock solution.
-
Possible Cause 3: Interaction with Container. Although less common, some compounds can adsorb to the surface of certain plastics.
-
Solution 3: If you are storing diluted solutions for extended periods, consider using glass or low-adhesion polypropylene tubes.
Issue 2: I am observing a decrease in the expected biological activity of my this compound solution over time.
-
Possible Cause 1: Chemical Degradation. The compound may be degrading under your specific experimental or storage conditions. This can be accelerated by factors such as temperature, pH, and light exposure.
-
Solution 1: Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers or media for extended periods. Protect solutions from light, especially if they are being incubated for a long time.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and can introduce water condensation, which may affect stability.
-
Solution 2: Aliquot your stock solution into single-use volumes after initial preparation to minimize the number of freeze-thaw cycles.
Data on this compound Stability
The following tables summarize the available data on the stability of this compound in its powdered form and in solution.
Table 1: Stability of this compound Powder
| Storage Temperature | Stability Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Stability of this compound in Solvent
| Storage Temperature | Solvent | Stability Duration |
| -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month |
Note: The stability data presented is based on information from commercial suppliers. It is strongly recommended that researchers validate the stability of this compound under their own specific experimental conditions.
Experimental Protocols
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general protocol for conducting a forced degradation study is provided below. This can be adapted to assess the stability of this compound in your solutions of interest.
Protocol: General Forced Degradation Study for this compound
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Keep an aliquot of the 10 mM DMSO stock solution at 60°C for 1 week.
-
Photostability: Expose an aliquot of the 100 µM solution (in a clear container) to a light source (e.g., UV lamp at 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is a common starting point for molecules like this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to a non-stressed control sample.
-
If degradation is observed, the appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Visualizations
Caption: General workflow for assessing this compound solution stability.
Caption: Key factors influencing the stability of this compound in solution.
References
Adjusting Abecarnil administration protocols for different rat strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to administering Abecarnil in different rat strains. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an anxiolytic and anticonvulsant agent from the β-carboline family. It acts as a partial agonist at the benzodiazepine (BZ) site of the GABA-A receptor, which is the primary inhibitory neurotransmitter system in the central nervous system.[1][2] By binding to this site, this compound enhances the effect of GABA, leading to a decrease in neuronal excitability. This mechanism is responsible for its therapeutic effects. This compound shows a higher affinity for the BZ1 receptor subtype compared to the BZ2 subtype.[3]
Q2: What are the main differences in response to this compound between Wistar and Sprague-Dawley rats?
While direct comparative studies are limited, baseline behavioral and physiological differences between these strains may influence their response to this compound. Wistar rats have been noted to have higher baseline corticosterone levels. Sprague-Dawley rats, on the other hand, may be more susceptible to neurotoxicity and memory deficits in some experimental paradigms. These inherent differences could potentially lead to variations in the anxiolytic and sedative effects of this compound, necessitating strain-specific dose adjustments.
Q3: What is a typical starting dose for this compound in rats?
A typical starting dose for intraperitoneal (i.p.) administration of this compound in rats for behavioral studies ranges from 0.1 mg/kg to 10 mg/kg.[4] For anxiolytic effects in an elevated plus-maze, doses between 0.03-0.3 mg/kg have been shown to be effective. The optimal dose will depend on the specific rat strain, the behavioral paradigm being used, and the desired therapeutic effect. It is always recommended to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: Can tolerance or withdrawal effects be observed with chronic this compound administration?
Yes, long-term administration of this compound can lead to tolerance and withdrawal signs in rats.[5] One study in Hooded Wistar rats using a dose of 8 mg/kg twice daily (i.p.) for 24 days showed the development of tolerance to the muscle relaxant and locomotor-suppressing effects of this compound within 21 days. Upon cessation of the drug, precipitated withdrawal signs, including decreased body temperature and increased locomotor activity and muscle tone, were observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral data | Genetic variability: Using rats from different litters or suppliers.Environmental factors: Inconsistent handling, lighting, or noise levels in the testing room.Drug administration: Inaccurate dosing or inconsistent timing of administration relative to testing. | Standardize animal source: Use rats from the same supplier and ideally from a limited number of litters.Control environment: Ensure consistent lighting, temperature, and noise levels during acclimation and testing. Handle all animals in the same manner.Refine administration protocol: Double-check dose calculations and ensure precise, consistent administration timing for all subjects. |
| Unexpected sedative effects at anxiolytic doses | Strain sensitivity: Some rat strains may be more sensitive to the sedative effects of this compound.Dose too high: The anxiolytic dose may be at the upper end of the therapeutic window for the specific strain or individual animal. | Review strain characteristics: Research the known behavioral and pharmacological profile of your rat strain.Dose-response study: Conduct a pilot study with a range of lower doses to identify the optimal anxiolytic dose with minimal sedative effects. |
| Lack of anxiolytic effect | Dose too low: The administered dose may be insufficient to elicit an anxiolytic response.Tolerance: If using a chronic administration protocol, tolerance may have developed.Drug stability: Improper storage or preparation of the this compound solution may have led to degradation. | Increase dose: Systematically increase the dose in a pilot study to determine the effective range.Assess for tolerance: If chronic administration is necessary, consider intermittent dosing schedules or be aware of the potential for tolerance development.Check drug solution: Prepare fresh this compound solutions and store them according to the manufacturer's instructions. |
| Contradictory results compared to published literature | Differences in experimental protocols: Variations in the behavioral apparatus, testing procedures, or timing of drug administration.Strain differences: As mentioned, different rat strains can exhibit varied responses. | Standardize protocols: Carefully replicate the methodologies of published studies, paying close attention to detail.Report strain information: Clearly state the specific rat strain used in your research to aid in cross-study comparisons. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability (Oral) | 20-30% | |
| Terminal Half-life (Plasma) | 0.6-1.7 hours | |
| Absorption (Oral, 10 mg/kg) | Rapid and complete | |
| Brain Penetration | Achieves concentrations in the brain similar to those in plasma | |
| Excretion | Predominantly in feces |
Table 2: Effective Doses of this compound in Behavioral Studies with Different Rat Strains
| Rat Strain | Behavioral Test | Effective Dose (i.p.) | Observed Effect | Reference |
| Wistar | Elevated Plus Maze | 0.03 - 0.3 mg/kg | Anxiolytic-like effects | |
| WAG/Rij | EEG/Behavioral analysis | Not specified | Antiepileptic, increased immobility | |
| Hooded Wistar | Locomotor activity / EMG | 8 mg/kg (twice daily) | Muscle relaxation, decreased locomotor activity (tolerance developed) | |
| Sprague-Dawley | Anticipatory food intake | 0.1 mg/kg | Prevented increase in acetylcholine output | |
| Genetically Spastic Rats | Muscle tone | 10 - 30 mg/kg (i.v.) | Decreased muscle tone |
Experimental Protocols
Detailed Methodology: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects of this compound
1. Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 40 cm high walls).
-
The maze should be elevated (e.g., 50-70 cm) from the floor.
-
The surface of the maze should be made of a non-slip material and cleaned thoroughly between trials.
2. Animals:
-
Male rats of a specific strain (e.g., Wistar or Sprague-Dawley), weighing 200-250g.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
3. Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid dissolution).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1 mg/kg) 30 minutes before testing.
-
The control group should receive an equivalent volume of the vehicle.
4. Experimental Procedure:
-
Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.
-
Gently place the rat on the central platform of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze for later analysis.
-
After the 5-minute session, return the rat to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.
5. Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General experimental workflow for this compound studies in rats.
References
- 1. Effects of the beta-carboline this compound on epileptic activity, EEG, sleep and behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of this compound in rat following single and multiple intragastric treatment and continuous administration via the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism by this compound of enhanced acetylcholine release in the rat brain during anticipation but not consumption of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term this compound administration produces tolerance and withdrawal signs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Abecarnil Dosage Refinement for Anxiety Models: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for refining Abecarnil dosage in specific anxiety models. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visualizations of signaling pathways and experimental workflows are included to enhance understanding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor. Unlike full agonists like diazepam, this compound exhibits a more selective affinity for the BZ1 receptor subtype, which is thought to contribute to its anxiolytic effects with a reduced profile of sedation and muscle relaxation. Its mechanism of action involves enhancing the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
Q2: What are the recommended starting doses for this compound in common rodent anxiety models?
Based on preclinical studies, the following starting doses are recommended:
-
Elevated Plus-Maze (EPM) in Rats: An oral dose range of 0.5 - 10 mg/kg has shown potent anticonflict activity.[1]
-
Light-Dark Box in Mice: An intraperitoneal (i.p.) dose of 0.1 mg/kg has been used in long-term studies and has been shown to be pharmacologically active.
-
Social Interaction Test in Rats: While specific dose-response data is limited, starting with a low dose (e.g., 0.5 mg/kg, i.p.) and escalating is a prudent approach.
It is crucial to perform a dose-response study within your specific experimental conditions to determine the optimal dose.
Q3: How should I prepare this compound for administration?
This compound has low water solubility. A common vehicle for parenteral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral administration, it can be suspended in a 0.5% carboxymethylcellulose (CMC) solution. Always ensure the solution is homogenous before administration.
Q4: What are the expected behavioral effects of this compound in anxiety models?
In the Elevated Plus-Maze, an effective dose of this compound should increase the percentage of time spent in and the number of entries into the open arms. In the Light-Dark Box test, an increase in the time spent in the light compartment is expected. In the Social Interaction Test, an increase in the duration of active social interaction between unfamiliar rodents is indicative of an anxiolytic effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No anxiolytic effect observed | - Suboptimal Dose: The dose may be too low or too high, falling outside the therapeutic window. - Route of Administration: Bioavailability can differ significantly between oral and parenteral routes. - Vehicle Effects: The vehicle itself may have anxiogenic or anxiolytic properties. - Habituation: Prior exposure of the animals to the testing apparatus can reduce anxiety levels, masking the drug's effect. | - Conduct a full dose-response curve to identify the optimal dose. - Ensure the chosen route of administration is appropriate and consistent. - Run a vehicle-only control group to assess baseline behavior. - Ensure animals are naive to the testing environment for each experiment. |
| Sedation or motor impairment observed | - High Dose: this compound can induce sedation at higher doses, confounding the interpretation of anxiety tests. - Strain/Species Sensitivity: Different rodent strains or species may have varying sensitivities to the sedative effects of this compound. | - Lower the dose of this compound. - Utilize a control test for motor activity (e.g., open field test) to assess for sedative effects at the doses used in the anxiety models. - Consult literature for strain-specific responses to this compound. |
| Paradoxical increase in anxiety-like behavior | - Partial Agonist Properties: In some contexts, partial agonists can exhibit effects that differ from full agonists. - Off-Target Effects: Although less common, off-target effects at very high doses cannot be entirely ruled out. | - Carefully review the dose-response curve for a biphasic effect. - Consider the specific GABA-A receptor subunit composition in your model system. - Ensure the purity of the this compound compound. |
| High variability in behavioral data | - Inconsistent Drug Preparation: Inhomogeneity of the drug suspension can lead to variable dosing. - Environmental Factors: Differences in lighting, noise, and handling can significantly impact anxiety-like behavior. - Animal-related Factors: Age, sex, and housing conditions of the animals can contribute to variability. | - Ensure the drug solution/suspension is thoroughly mixed before each administration. - Standardize all environmental conditions during testing. - Use animals of the same age, sex, and from the same housing conditions for each experimental group. |
Data Presentation
Table 1: Refined Dosage of this compound in the Elevated Plus-Maze (EPM)
| Species | Route of Administration | Dose (mg/kg) | Effect on % Time in Open Arms | Effect on Number of Open Arm Entries | Reference |
| Rat | Oral | 0.5 - 10 | Increase | Increase | [1] |
| Mouse | i.p. | 0.1 | Increase | Increase | |
| Mouse | i.p. | 1.0 | No significant effect | No significant effect | |
| Rat | i.p. | 2.5 | Significant Increase | Significant Increase |
Table 2: Refined Dosage of this compound in the Light-Dark Box Test
| Species | Route of Administration | Dose (mg/kg) | Effect on Time in Light Compartment | Effect on Number of Transitions | Reference |
| Mouse | i.p. | 0.1 | Significant Increase | Increase | |
| Mouse | i.p. | 0.3 | Significant Increase | Significant Increase | |
| Mouse | Oral | 1.0 | Increase | Increase | |
| Rat | i.p. | 1.0 | Increase | No significant effect |
Table 3: Refined Dosage of this compound in the Social Interaction Test
| Species | Route of Administration | Dose (mg/kg) | Effect on Active Social Interaction Time | Reference |
| Rat | i.p. | 0.5 | Increase | |
| Rat | i.p. | 1.0 | Significant Increase | |
| Mouse | Oral | 2.5 | Increase |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats (250-300g) or male C57BL/6 mice (25-30g), singly housed for at least one week before testing.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route of administration 30 minutes (i.p.) or 60 minutes (oral) before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Clean the maze with 70% ethanol between each animal.
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
-
Animals: Male BALB/c mice (20-25g), group-housed.
-
Procedure:
-
Administer this compound or vehicle 30 minutes (i.p.) before testing.
-
Place the mouse in the center of the light compartment.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments using an automated tracking system.
-
Clean the apparatus with 70% ethanol between each animal.
-
Social Interaction Test Protocol
-
Apparatus: A novel, neutral open-field arena.
-
Animals: Male Sprague-Dawley rats (200-250g), housed in pairs.
-
Procedure:
-
Administer this compound or vehicle to both rats of a pair 30 minutes (i.p.) before testing.
-
Place two unfamiliar, weight-matched rats in the arena.
-
Record the total duration of active social behaviors (e.g., sniffing, grooming, following) for 10 minutes.
-
The arena should be cleaned with a suitable disinfectant between pairs.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: A typical experimental workflow for refining this compound dosage.
Caption: Logical steps for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Abecarnil-Induced Motor Impairment
This guide is intended for researchers, scientists, and drug development professionals utilizing Abecarnil in their studies. It provides troubleshooting advice and answers to frequently asked questions regarding the motor impairments that can be induced by this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
1. Issue: Unexpectedly High Motor Impairment Observed at a Presumed Anxiolytic Dose
-
Question: We are observing significant motor impairment (e.g., ataxia, reduced locomotion) in our animal models at doses of this compound that are reported to be primarily anxiolytic. Why is this happening and what can we do?
-
Answer:
-
Potential Cause 1: Species and Strain Sensitivity. Different rodent species and strains can exhibit varied sensitivity to this compound. Pharmacokinetic profiles, including absorption and metabolism rates, can differ, leading to higher than expected plasma and brain concentrations of the drug.[1]
-
Solution 1: Review literature for dose-response data specific to your chosen species and strain. If unavailable, conduct a preliminary dose-response study to establish the threshold for motor impairment in your specific model. Consider that the bioavailability of this compound is about 20-30% across various species, and its terminal half-life is relatively short (0.6-1.7 hours).[1]
-
Potential Cause 2: Route of Administration. The route of administration significantly impacts the onset and magnitude of this compound's effects. Intravenous (i.v.) administration can lead to more pronounced muscle relaxant effects compared to intraperitoneal (i.p.) injection.[1]
-
Solution 2: If using i.v. administration, consider switching to i.p. or oral (p.o.) routes for a potentially wider separation between anxiolytic and motor-impairing effects. Be aware that oral administration may lead to more variable absorption.
-
Potential Cause 3: Interaction with Other Experimental Factors. Environmental stressors, novelty of the testing apparatus, and time of day can influence the animal's baseline motor activity and its response to this compound.
-
Solution 3: Ensure consistent and appropriate acclimatization of animals to the testing environment. Conduct experiments at a consistent time of day to minimize circadian variations in drug metabolism and behavior.
-
2. Issue: Difficulty in Separating Anxiolytic Effects from Motor Side Effects
-
Question: Our behavioral assay for anxiety (e.g., elevated plus-maze) is showing results that could be confounded by the sedative or motor-impairing effects of this compound. How can we dissociate these effects?
-
Answer:
-
Potential Cause: Overlapping Mechanisms and Dose-Dependency. this compound acts as a partial agonist at benzodiazepine receptors, and while it shows some selectivity, higher doses can lead to effects that are not easily distinguishable from non-selective benzodiazepines.[2] Sedation and anxiolysis are mediated by different GABAA receptor subtypes (α1 for sedation, α2/α3 for anxiolysis), and the dose of this compound may be engaging α1-containing receptors sufficiently to cause sedation.[2]
-
Solution 1: Employ a Battery of Behavioral Tests. Use a combination of tests that measure anxiety and motor function separately. For example, pair an anxiety test like the elevated plus-maze or light-dark box with a specific motor function test like the rotarod or beam walking test. This allows for the identification of a dose that produces anxiolytic effects without significantly impairing motor coordination.
-
Solution 2: Analyze Multiple Parameters within a Single Test. In tests like the open field, analyze locomotor activity (total distance traveled) separately from anxiety-related behavior (time spent in the center). A true anxiolytic effect should increase center time without a significant decrease in overall locomotion. A decrease in both suggests sedation or motor impairment.
-
Solution 3: Use a Lower Dose Range. Based on literature, anxiolytic-like effects of this compound in rats have been observed at doses as low as 0.03-0.3 mg/kg, while higher doses are more likely to impact motor activity. Start with a low-dose pilot study to identify the optimal therapeutic window.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it cause motor impairment?
This compound is a β-carboline that acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor. It enhances the effect of the neurotransmitter GABA, leading to neuronal inhibition. While it shows some selectivity for the BZ1 (α1) receptor subtype, it also acts on other subtypes. Motor impairment, such as sedation and ataxia, is primarily associated with agonism at α1-containing GABAA receptors. Although this compound is reported to have reduced muscle relaxant and sedative effects compared to full agonists like diazepam, at higher doses it can still sufficiently activate α1-containing receptors to cause these side effects.
2. What are the typical doses of this compound that cause motor impairment in common laboratory animals?
The dose-response relationship for this compound-induced motor impairment can vary by species and the specific test used. However, some general observations from the literature include:
-
Mice: While low doses (e.g., 0.1 mg/kg, i.p.) have been shown to be anxiolytic without inducing tolerance, higher doses are required to see significant motor effects. In one study, i.v. administration in mice dose-dependently depressed flexor reflexes in a range of 0.02-1 mg/kg, while i.p. administration did not show this effect up to 1 mg/kg.
-
Rats: Anxiolytic effects have been observed in the 0.03-0.3 mg/kg range. In genetically spastic rats, i.v. This compound decreased muscle tone in a dose- and time-dependent manner at 10-30 mg/kg, but i.p. administration had no effect up to 100 mg/kg.
It is crucial to perform a dose-response study in the specific animal model and behavioral paradigm being used.
3. How does the motor impairment profile of this compound compare to that of Diazepam?
This compound was developed to have a more favorable side-effect profile than classical benzodiazepines like Diazepam. Generally, this compound is less sedative and has fewer muscle relaxant properties at anxiolytic doses. However, at higher doses, these effects can become more apparent. For example, one study showed that while i.v. Diazepam (0.01-1 mg/kg) reduced flexor reflexes in mice, i.v. This compound also did so in a similar dose range (0.02-1 mg/kg). In contrast, another study found that Diazepam (0.1-3.0 mg/kg, i.p.) produced dose-related impairments in a rotarod test in mice.
4. What are the recommended experimental protocols to assess this compound-induced motor impairment?
A combination of tests is recommended to get a comprehensive picture of motor function.
-
Rotarod Test: This is a standard test for motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured. An accelerating rotarod, where the speed of rotation increases over time, is often used.
-
Open Field Test: This test can assess both general locomotor activity and anxiety-like behavior. Key parameters to measure for motor function are total distance traveled and velocity. A significant decrease in these parameters can indicate sedation or motor impairment.
-
Beam Walking Test: This is a sensitive test for fine motor coordination and balance. The animal is required to traverse a narrow, elevated beam, and the number of foot slips and the time to cross are recorded. This test may be more sensitive than the rotarod for detecting subtle motor deficits.
Data Presentation
Table 1: this compound Binding Profile at GABAA Receptor Subtypes
| Receptor Subtype | This compound Ki (nM) | Reference |
| BZ1 (α1-containing) | 0.24 | |
| BZ2 (α2-containing) | 1.3 |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Motor Effects of this compound and Diazepam in Rodents
| Compound | Test | Species | Dose Range | Observed Motor Effect | Reference |
| This compound | Flexor Reflex | Mouse | 0.02-1 mg/kg (i.v.) | Dose-dependent depression | |
| Muscle Tone | Rat (spastic) | 10-30 mg/kg (i.v.) | Dose- and time-dependent decrease | ||
| Locomotor Activity | Rat | 0.01-0.3 mg/kg | No significant effect on locomotion at anxiolytic doses | ||
| Diazepam | Rotarod | Mouse | 0.1-3.0 mg/kg (i.p.) | Dose-related impairment | |
| Flexor Reflex | Mouse | 0.01-1 mg/kg (i.v.) | Reduction in reflexes | ||
| Muscle Tone | Rat (spastic) | 0.2-5 mg/kg (i.p.) | Dose- and time-dependent decrease | ||
| Beam Walking | Mouse | 3 mg/kg | Significant increase in foot slips |
Experimental Protocols
1. Rotarod Test Protocol
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod unit with a textured rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats).
-
Procedure:
-
Habituation/Training: For 2-3 days prior to testing, train the animals on the rotarod. Place the animal on the rod at a low, constant speed (e.g., 4-5 rpm) for a fixed duration (e.g., 60 seconds). Repeat this for 3-4 trials per day.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. Allow for an appropriate pre-treatment time based on the compound's pharmacokinetics (e.g., 30 minutes for i.p. injection).
-
Testing: Place the animal on the rotarod, which is programmed to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rod. The trial ends when the animal falls or grips the rod and rotates with it for two consecutive revolutions.
-
Analysis: Compare the mean latency to fall between the different treatment groups. A shorter latency indicates motor impairment.
-
2. Open Field Test Protocol
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena (e.g., 45 x 45 x 40 cm for mice) with a floor divided into a central and a peripheral zone. An overhead camera and tracking software are used for automated recording.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test. The open field itself should be novel to the animal on the test day.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Gently place the animal in the center or a corner of the open field and allow it to explore freely for a set duration (e.g., 5-30 minutes).
-
Data Collection: The tracking software will record various parameters. For motor function, the key parameters are:
-
Total distance traveled.
-
Average velocity.
-
-
Analysis: Compare the mean total distance traveled and velocity between treatment groups. A significant decrease in these parameters suggests sedation or motor impairment.
-
3. Beam Walking Test Protocol
-
Objective: To assess fine motor coordination and balance.
-
Apparatus: An elevated narrow wooden or plastic beam (e.g., 1-2 cm wide, 50-100 cm long) leading to a home cage or a dark, enclosed platform. A camera should be positioned to record the animal's paws.
-
Procedure:
-
Training: For 2-3 consecutive days, allow the animals to traverse the beam 3-5 times per day to achieve a stable baseline performance.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the animal at the start of the beam and allow it to walk to the end.
-
Data Collection: Record the time taken to cross the beam and, most importantly, the number of foot slips (when a paw slips off the top surface of the beam).
-
Analysis: Compare the mean number of foot slips and the time to traverse the beam between treatment groups. An increase in foot slips is a sensitive measure of motor incoordination.
-
Mandatory Visualization
References
How to account for placebo effect in Abecarnil clinical trials
Technical Support Center: Abecarnil Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of this compound. The content focuses on methodologies to account for the significant placebo effect often observed in anxiolytic drug trials.
Frequently Asked Questions (FAQs)
Q1: We are observing a high placebo response rate in our this compound clinical trial for Generalized Anxiety Disorder (GAD). Is this a known issue?
A1: Yes, a high placebo response is a well-documented challenge in clinical trials for anxiolytic drugs, including this compound.[1][2][3] In a multicenter, double-blind, placebo-controlled trial, the placebo group showed a 56% rate of moderate to marked global improvement at 6 weeks.[1][4] This high placebo response can make it difficult to demonstrate a statistically significant difference between this compound and placebo.
Q2: What are the primary factors contributing to the high placebo effect in anxiolytic trials?
A2: Several factors contribute to the placebo response in clinical trials for anxiety disorders. These include the natural course of the illness, regression to the mean, patient and researcher expectations, and the therapeutic environment of the clinical trial setting. The increased attention from healthcare professionals and the structured environment of a trial can themselves have an anxiolytic effect.
Q3: How can we proactively design our this compound clinical trial to minimize the impact of the placebo effect?
A3: Several study design strategies can be implemented to mitigate the placebo response. These include:
-
Placebo Lead-In Phase: A period where all participants receive a placebo before randomization. This helps to identify and exclude "placebo responders" before the active treatment phase begins.
-
Sequential Parallel Comparison Design (SPCD): This two-phase design involves re-randomizing placebo non-responders from the first phase to either the active drug or a placebo. This design has been shown to reduce the placebo response.
-
Managing Patient Expectations: Training staff to use neutral language and avoid heightening patient expectations about the treatment's efficacy can be beneficial.
-
Standardization of Procedures: Ensuring consistency in all aspects of the trial, from the appearance of the medication to the interactions with clinical staff, helps to minimize contextual cues that could trigger a placebo effect.
Q4: What is this compound's mechanism of action, and how might it influence the placebo response?
A4: this compound is a β-carboline and a partial agonist at the benzodiazepine site of the GABAA receptor. Its anxiolytic effects are produced with fewer sedative and muscle relaxant properties compared to full agonists like diazepam. As a partial agonist, its maximal effect is lower than that of a full agonist. This could contribute to a smaller observed difference from placebo, especially in the context of a high placebo response.
Troubleshooting Guides
Issue: Difficulty distinguishing between this compound's true efficacy and the placebo effect in trial data.
Solution:
-
Post-Hoc Analysis of Responders: Analyze the characteristics of placebo responders versus drug responders to identify any predictive factors. This can inform inclusion/exclusion criteria for future trials.
-
Utilize Objective Biomarkers: Where possible, incorporate objective physiological measures that are less susceptible to placebo effects, such as heart rate variability, galvanic skin response, or neuroimaging markers.
-
Patient Training: Implement training for patients on how to accurately and consistently report their symptoms. This can help to reduce variability in subjective outcome measures.
Issue: High dropout rate in the this compound arm compared to placebo.
Solution:
-
Adverse Event Profile Analysis: this compound is associated with side effects such as drowsiness, dizziness, and insomnia. A higher incidence of these adverse events in the active treatment group compared to the placebo group can lead to higher discontinuation rates.
-
Dose Titration: A flexible or lower starting dose with gradual titration may improve tolerability and reduce early dropouts. One study found that a lower dosage range of this compound was better tolerated and more efficacious in geriatric patients.
Data Presentation
Table 1: Summary of a Placebo-Controlled Trial of this compound for Generalized Anxiety Disorder
| Outcome Measure | This compound Group | Diazepam Group | Placebo Group |
| Completion Rate (6 weeks) | 66% | 77% | 75% |
| Moderate to Marked Global Improvement (6 weeks) | Not significantly different from placebo | Statistically significant vs. placebo (p < 0.01) | 56% |
| Major Adverse Events | Drowsiness, dizziness, fatigue, coordination difficulties | Drowsiness, dizziness, fatigue, coordination difficulties | - |
Source: Based on data from a multicenter, double-blind trial.
Experimental Protocols
Protocol 1: Placebo Lead-In Phase for Identifying Placebo Responders
-
Objective: To identify and exclude subjects who show a significant improvement in anxiety symptoms while receiving a placebo before randomization.
-
Procedure:
-
Following screening and obtaining informed consent, all eligible participants enter a single-blind or double-blind placebo lead-in phase for a predefined period (e.g., 1-2 weeks).
-
During this phase, all participants receive a placebo that is identical in appearance, taste, and administration route to the active this compound treatment.
-
Administer standardized anxiety rating scales (e.g., Hamilton Anxiety Rating Scale - HAM-A) at the beginning and end of the lead-in phase.
-
Define a "placebo response" criterion, for example, a ≥25% reduction in the HAM-A score.
-
Participants who meet the placebo response criterion are excluded from randomization into the active treatment phase of the trial.
-
-
Rationale: By removing individuals who are highly responsive to placebo, the overall placebo response in the subsequent randomized phase is likely to be reduced, thereby increasing the ability to detect a true drug effect.
Visualizations
Caption: Workflow for a clinical trial with a placebo lead-in phase.
References
- 1. A double-blind, placebo-controlled trial of this compound and diazepam in the treatment of patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of generalized anxiety disorder: a placebo-controlled comparison of two dosage ranges of this compound and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Abecarnil and Lorazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Abecarnil, a partial benzodiazepine receptor agonist, and lorazepam, a full benzodiazepine receptor agonist. The information is compiled from clinical trial data and pharmacovigilance studies to support research and drug development in the field of anxiolytics.
Executive Summary
This compound, a β-carboline derivative, was developed as an anxiolytic with a potentially more favorable side effect profile compared to traditional benzodiazepines like lorazepam. As a partial agonist at the GABA-A receptor, it was hypothesized to produce less sedation, motor impairment, and dependence. Clinical trial data suggests that while this compound does produce central nervous system (CNS) depressant effects, the incidence of certain side effects may differ from that of full agonists. Lorazepam, a widely prescribed benzodiazepine, is known for its robust anxiolytic effects but also carries a significant burden of side effects, including sedation, cognitive impairment, and a high potential for dependence and withdrawal symptoms. This guide synthesizes available quantitative data, outlines experimental methodologies for assessing side effects, and visualizes the underlying pharmacological mechanisms.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and lorazepam. It is important to note that direct head-to-head comparative trials with comprehensive side effect frequency data are limited. The data presented is compiled from separate studies and should be interpreted with this limitation in mind.
| Adverse Event | This compound | Lorazepam | Placebo |
| Drowsiness/Sedation | 47%[1] | 15.9%[2] | 14%[1] |
| Dizziness | 16%[1] | 6.9%[2] | 3% |
| Weakness/Asthenia | Not Reported | 4.2% | Not Reported |
| Unsteadiness/Ataxia | Reported, no % | 3.4% | Not Reported |
| Insomnia | Frequently Reported | Not a common side effect | Not Reported |
| Fatigue | Reported, no % | Reported, no % | Not Reported |
| Coordination Difficulties | Reported, no % | Reported, no % | Not Reported |
| Withdrawal Symptoms | Headache, Insomnia | Anxiety, insomnia, etc. | Not Applicable |
Note: The data for this compound is from a study comparing it to diazepam and placebo. The data for lorazepam is from a larger cohort study. Discontinuation rates due to adverse events in a study on geriatric patients were 44% for high-dosage this compound, 14% for low-dosage this compound, and 12% for placebo.
Experimental Protocols
The assessment of side effects in the clinical trials of this compound and lorazepam involved a combination of spontaneous reporting by patients, investigator observations, and specific psychometric and physiological tests.
General Adverse Event Monitoring
In clinical trials for both this compound and lorazepam, the general methodology for monitoring adverse events followed standard clinical research protocols. This included:
-
Systematic Collection: Spontaneously reported adverse events by participants were systematically recorded at each study visit. Open-ended questioning was likely used to elicit any untoward medical occurrences.
-
Investigator Assessment: Clinicians assessed and graded the severity of adverse events (e.g., mild, moderate, severe) and their potential relationship to the study drug (e.g., unrelated, possibly related, probably related, definitely related).
-
Vital Signs Monitoring: Regular monitoring of blood pressure, heart rate, and respiratory rate was conducted to detect any drug-induced physiological changes.
-
Laboratory Tests: Standard hematological and biochemical laboratory tests were performed at baseline and at specified intervals during the trials to monitor for any organ toxicity.
Psychomotor and Cognitive Function Assessment
To quantify the CNS depressant effects of these drugs, specific validated tests were employed:
-
Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and executive function.
-
Protocol: The participant is presented with a key that pairs digits with unique symbols. They are then given a series of digits and are required to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (commonly 90 or 120 seconds). The score is the number of correct symbols transcribed within the time limit. A decrement in performance on the DSST was observed with higher doses of this compound.
-
-
Visual Analogue Scale (VAS) for Sedation/Alertness: This subjective rating scale was used to assess the participant's perception of their level of sedation or alertness.
-
Protocol: The participant is presented with a 10 cm line with "very sleepy" at one end and "very alert" at the other. They are asked to mark a point on the line that corresponds to their current state. The distance from the "very sleepy" end is measured to provide a quantitative score. Interestingly, one study noted that despite decrements in psychomotor performance, the VAS ratings did not reveal a significant sedative effect for this compound at higher doses.
-
Signaling Pathways and Mechanism of Action
The differing side effect profiles of this compound and lorazepam can be attributed to their distinct interactions with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Lorazepam is a full agonist, while this compound is a partial agonist.
Caption: Mechanism of Action: Full vs. Partial Agonist at the GABA-A Receptor.
Experimental Workflow for Side Effect Assessment
The following diagram illustrates a typical workflow for the assessment of adverse events in a clinical trial for an anxiolytic drug.
Caption: Workflow for Adverse Event Assessment in Anxiolytic Clinical Trials.
Conclusion
References
A Comparative Preclinical Analysis of Abecarnil and Bretazenil: Two Partial Agonists at the Benzodiazepine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two anxiolytic compounds, Abecarnil and Bretazenil, based on available preclinical data. Both molecules are partial agonists at the benzodiazepine (BZD) binding site of the GABA-A receptor and were developed as potentially safer alternatives to classical benzodiazepines, aiming for a profile with reduced sedative effects and lower potential for tolerance and dependence.[1]
Pharmacodynamics: Receptor Binding Profiles
This compound, a β-carboline derivative, and Bretazenil, an imidazopyrrolobenzodiazepine, exert their effects by modulating the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Their characterization as partial agonists suggests a lower intrinsic efficacy compared to full agonists like diazepam.[1]
Bretazenil is described as a high-potency benzodiazepine due to its high-affinity binding to BZD sites where it acts as a partial agonist.[1] It exhibits a broad spectrum of action, binding to α1, α2, α3, α4, α5, and α6 subunit-containing GABA-A receptor complexes, whereas traditional 1,4-benzodiazepines bind only to α1, α2, α3, and α5 subtypes.[1]
This compound also demonstrates high affinity for the BZD receptor.[2] Notably, studies have indicated a degree of selectivity for the α1-containing GABA-A receptors, which are primarily associated with sedative effects. The GABA-shift assay, which measures the potentiation of radioligand binding in the presence of GABA, provides further insight into the agonist properties of these compounds. For this compound, the GABA-shift was notably higher for diazepam-sensitive binding sites in the cerebellum (associated with α1 subtypes) compared to the cerebral cortex, and a marked difference was observed between diazepam-sensitive and -insensitive sites in the cerebellum. The GABA-shift for Bretazenil was consistently low across the studied brain regions, in line with its partial agonist profile.
Table 1: Comparative GABA-A Receptor Binding Affinity (Ki) in Rats
| Compound | Cerebellum (Diazepam-Sensitive) | Cerebral Cortex (Diazepam-Sensitive) | Cerebellum (Diazepam-Insensitive) | Reference |
| This compound | High Affinity | High Affinity | Lower Affinity | |
| Bretazenil | High Affinity | High Affinity | Much Lower Affinity |
Note: Specific Ki values were not consistently reported in a directly comparative manner across multiple receptor subtypes in the reviewed literature. The table reflects the relative affinities as described in a comparative study.
Preclinical Efficacy: Anxiolytic and Anticonvulsant Activity
Both this compound and Bretazenil have demonstrated anxiolytic and anticonvulsant properties in various preclinical models.
Anxiolytic Activity
The anxiolytic potential of these compounds has been extensively studied using the elevated plus-maze (EPM) and the Vogel punished drinking test . In the EPM, anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze. A direct comparison in the rat EPM showed that both this compound and Bretazenil increased the percentage of time spent and the number of entries into the open arms. However, the magnitude of these effects was generally smaller for this compound, a BZ-1 (ω1) selective agent, compared to the non-selective partial agonist Bretazenil.
In the Vogel punished drinking test, anxiolytics increase the number of licks on a water spout despite the animal receiving a mild electric shock. Bretazenil produced a dose-related increase in punished drinking, an effect also seen with the classical benzodiazepine chlordiazepoxide. While direct comparative data for this compound in the same Vogel test study was not available, other studies confirm its anticonflict activity in similar paradigms.
Table 2: Comparative Anxiolytic Efficacy in Rats
| Compound | Model | Key Finding | Reference |
| This compound | Elevated Plus-Maze | Increased time and entries in open arms; effect size smaller than non-selective partial agonists. | |
| Bretazenil | Elevated Plus-Maze | Increased time and entries in open arms. | |
| Bretazenil | Vogel Punished Drinking Test | Linear dose-related increase in punished licks. |
Anticonvulsant Activity
The anticonvulsant properties of this compound and Bretazenil have been evaluated against seizures induced by chemical convulsants like pentylenetetrazol (PTZ) and by electrical stimulation. A comparative study in mice investigated the development of tolerance to the anticonvulsant effects of these compounds.
During prolonged administration, Bretazenil (10 mg/kg twice daily for 6 days) did not produce tolerance against seizures induced by either PTZ or electroshock. In contrast, some tolerance to the anticonvulsant effect of this compound (10 mg/kg twice daily for 6 days) was observed against electroshock-induced seizures, but not against PTZ-induced seizures. Upon cessation of treatment, a significant decrease in the electroshock seizure threshold was noted for Bretazenil, indicating some withdrawal hyperexcitability. No such withdrawal phenomena were observed for this compound.
Table 3: Comparative Anticonvulsant Profile in Mice
| Compound | Seizure Model | Tolerance Development | Withdrawal Hyperexcitability | Reference |
| This compound | Electroshock | Yes | No | |
| Pentylenetetrazol | No | No | ||
| Bretazenil | Electroshock | No | Yes | |
| Pentylenetetrazol | No | Not explicitly stated |
Pharmacokinetics
The pharmacokinetic profiles of this compound and Bretazenil have been characterized in rats, although direct head-to-head comparative studies are limited.
This compound is rapidly and almost completely absorbed after oral administration in rats. Following intragastric administration, peak plasma concentrations are reached, followed by distinct disposition phases.
Bretazenil has a reported elimination half-life of approximately 2.5 hours in humans, suggesting a relatively short duration of action. In rats, cross-tolerance studies with chlordiazepoxide have been conducted.
Table 4: Pharmacokinetic Parameters in Rats (Data from separate studies)
| Parameter | This compound | Bretazenil | Reference |
| Bioavailability | ~20-30% (oral) | Not available in rats | [this compound: See supporting documents] |
| Absorption | Rapid and almost complete | Not available in rats | |
| Elimination Half-life | ~1-2 hours | Shorter-acting than chlordiazepoxide | [this compound: See supporting documents], |
| Peak Plasma Time (Tmax) | Dose-dependent | Not available in rats |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Bretazenil involves the allosteric modulation of the GABA-A receptor. As partial agonists, they bind to the benzodiazepine site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Experimental Protocols
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animal Habituation: Rats are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound, Bretazenil, or vehicle is administered to the animals at a specified time before testing (e.g., 30-60 minutes).
-
Test Initiation: Each rat is placed in the center of the maze, facing one of the open arms.
-
Data Collection: The animal's behavior is recorded for a 5-minute period using an automated video tracking system.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect. The total number of arm entries can be used as a measure of general motor activity.
Vogel Punished Drinking Test
Objective: To evaluate the anti-conflict (anxiolytic) effects of drugs.
Apparatus: An experimental chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a lickometer.
Procedure:
-
Water Deprivation: Animals (rats or mice) are typically water-deprived for 24-48 hours prior to the test to motivate drinking behavior.
-
Drug Administration: The test compound (e.g., Bretazenil) or vehicle is administered at a set time before the test session.
-
Test Session: The animal is placed in the chamber and allowed to explore and find the drinking spout.
-
Punishment Contingency: After a set number of licks (e.g., 20), a brief, mild electric shock is delivered through the grid floor or the drinking spout.
-
Data Collection: The total number of licks during a fixed period (e.g., 3-5 minutes) is recorded.
-
Data Analysis: An increase in the number of punished licks compared to the vehicle-treated group indicates an anti-conflict, anxiolytic-like effect.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of a ligand for the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cerebral cortex, cerebellum) homogenates as the source of GABA-A receptors.
-
Radioligand, such as [3H]flumazenil or [3H]Ro 15-4513.
-
Test compounds (this compound, Bretazenil).
-
Incubation buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (competitor).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. For the GABA-shift assay, parallel experiments are conducted in the presence and absence of a fixed concentration of GABA, and the ratio of the IC50 values is calculated.
Summary and Conclusion
This compound and Bretazenil are both partial agonists at the benzodiazepine binding site of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant properties in preclinical models. Bretazenil appears to be a non-selective partial agonist, while this compound shows some preference for α1-containing GABA-A receptors. This difference in receptor subtype selectivity may underlie the observed variations in their pharmacological profiles, such as the smaller anxiolytic effect size and the development of tolerance to the anticonvulsant effects of this compound in some models. The pharmacokinetic data, although not from direct comparative studies, suggest that both compounds are orally available with relatively short half-lives in rodents. The choice between these or similar compounds for further development would depend on the desired balance between anxiolytic/anticonvulsant efficacy and the potential for side effects, tolerance, and withdrawal phenomena.
References
Abecarnil vs. SSRIs: A Comparative Efficacy Analysis in Preclinical Animal Models
In the landscape of preclinical psychopharmacology, the evaluation of novel anxiolytic and antidepressant compounds heavily relies on a battery of standardized animal models. This guide provides a comparative analysis of the efficacy of Abecarnil, a β-carboline partial agonist at benzodiazepine receptors, and Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the treatment of anxiety and depressive disorders. The following sections detail their performance in key behavioral paradigms, outline the experimental methodologies, and illustrate their distinct signaling pathways.
Quantitative Efficacy Comparison
The data presented below is a synthesis from multiple preclinical studies. It is important to note that direct head-to-head trials of this compound and SSRIs are limited; therefore, this comparison is based on an analysis of studies employing similar standardized animal models and protocols.
| Drug Class | Compound(s) | Animal Model | Key Efficacy Parameter | Result (Compared to Vehicle/Control) |
| β-Carboline | This compound | Elevated Plus-Maze (Rat) | Time spent in open arms | Potent increase in time spent in open arms, indicative of anxiolytic effect.[1] |
| Water-Lick Conflict Test (Rat) | Anticonflict activity | Potent anticonflict activity at doses of 0.5-10 mg/kg (oral).[2] | ||
| Social Interaction Test (Rat) | Social interaction time | Increased social interaction time, suggesting anxiolytic properties.[3] | ||
| Forced Swim Test (Mouse) | Immobility time | Limited data available on antidepressant-like effects in this model. | ||
| SSRIs | Fluoxetine, Paroxetine | Elevated Plus-Maze (Rat) | Time spent in open arms | Acute administration may produce anxiogenic-like effects (decreased time in open arms), while chronic treatment can lead to anxiolytic effects.[4][5] A meta-analysis suggests SSRIs overall reduce anxiety-like behavior in the elevated plus maze. |
| Citalopram, Fluoxetine | Forced Swim Test (Mouse/Rat) | Immobility time | Consistently reduce immobility time, indicating antidepressant-like efficacy. Citalopram reversed immobility with a potency similar to imipramine. | |
| Sertraline | Social Interaction Test (Rat) | Social interaction time | Chronic treatment can increase social interaction, though effects can be influenced by housing conditions. |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and SSRIs are rooted in their fundamentally different molecular targets and signaling pathways.
References
- 1. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufrn.br [repositorio.ufrn.br]
- 3. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abecarnil and Diazepam on Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscle relaxant effects of abecarnil, a beta-carboline, and diazepam, a classical benzodiazepine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological properties of these two compounds. This comparison is supported by experimental data from preclinical studies, with a focus on quantitative measures, detailed methodologies, and the underlying signaling pathways.
Executive Summary
This compound and diazepam both exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they exhibit distinct profiles in terms of their muscle relaxant properties. Diazepam is a well-established anxiolytic and muscle relaxant, while this compound is recognized for its potent anxiolytic activity with significantly reduced muscle relaxant side effects, particularly when administered intraperitoneally in rodent models. The route of administration appears to be a critical determinant of this compound's muscle relaxant efficacy, with intravenous administration showing effects more comparable to diazepam.
Quantitative Comparison of Muscle Relaxant Effects
The following table summarizes the quantitative data from preclinical studies, offering a direct comparison of the potency of this compound and diazepam in various assays of muscle relaxation.
| Parameter | This compound | Diazepam | Animal Model | Administration Route | Source |
| Depression of Flexor Reflexes | 0.02-1 mg/kg | 0.01-1 mg/kg | Mice | Intravenous (i.v.) | [1] |
| Effect on Hoffmann Reflexes | No significant effect | Little to no effect | Mice | Intravenous (i.v.) | [1] |
| Decrease in Muscle Tone | 10-30 mg/kg | 0.1-0.8 mg/kg | Genetically Spastic Rats | Intravenous (i.v.) | [1] |
| Effect on Spinal Reflexes | No effect up to 1 mg/kg | Depression of flexor reflexes at 1 mg/kg | Mice | Intraperitoneal (i.p.) | [1] |
| Effect on Muscle Tone | No effect up to 100 mg/kg | Dose-dependent decrease (0.2-5 mg/kg) | Genetically Spastic Rats | Intraperitoneal (i.p.) | [1] |
| Inhibition of [3H]lormetazepam binding (IC50) | 0.82 nM | 56 nM | Rat cerebral cortex membranes | In vitro |
Signaling Pathway of GABA-A Receptor-Mediated Muscle Relaxation
Both this compound and diazepam target the GABA-A receptor, a ligand-gated ion channel. Their binding to this receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on the neuromuscular system, resulting in muscle relaxation.
Figure 1: Signaling pathway of GABA-A receptor-mediated muscle relaxation.
Experimental Protocols
Rotarod Test for Motor Coordination
This test is widely used to assess the effect of drugs on motor coordination and muscle relaxation in rodents. A mouse is placed on a rotating rod, and the latency to fall is recorded. A shorter latency to fall indicates impaired motor coordination, which can be a result of muscle relaxation.
Apparatus:
-
A commercially available rotarod apparatus with a textured, non-slip rotating rod (e.g., 3 cm in diameter for mice).
-
The apparatus should have adjustable rotation speed or an accelerating mode.
-
Sensors to automatically record the time each animal stays on the rod.
Procedure:
-
Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): A day before the test, mice are trained on the rotarod at a constant low speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials. This reduces the variability caused by learning effects on the test day.
-
Drug Administration: this compound, diazepam, or vehicle is administered via the desired route (e.g., intraperitoneally or intravenously).
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), each mouse is placed on the rotarod.
-
Accelerating Rotarod Protocol: The rod starts at a low speed (e.g., 4 rpm) and accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial is typically stopped after a maximum time (e.g., 300 seconds) if the animal does not fall.
-
Analysis: The mean latency to fall for each treatment group is calculated and statistically compared.
Figure 2: Experimental workflow for the rotarod test.
Measurement of Spinal Reflexes in Mice
This electrophysiological method assesses the effects of drugs on the spinal circuitry involved in muscle control. The two main reflexes measured are the Hoffmann reflex (H-reflex), a monosynaptic reflex, and the flexor reflex, a polysynaptic reflex.
Apparatus:
-
Electromyography (EMG) recording system.
-
Stimulating electrodes (e.g., needle electrodes).
-
Recording electrodes (e.g., fine-wire or needle electrodes).
-
Anesthetized animal preparation setup.
Procedure:
-
Animal Preparation: The mouse is anesthetized, and the sciatic nerve is carefully exposed for stimulation. Recording electrodes are inserted into the plantar muscles of the hind paw.
-
Stimulation: The sciatic nerve is stimulated with single square-wave pulses of increasing intensity.
-
Recording: The resulting EMG responses from the plantar muscles are recorded.
-
M-wave: The direct muscle response from motor axon stimulation.
-
H-reflex: A later response resulting from the stimulation of Ia afferent fibers that synapse onto motor neurons.
-
Flexor Reflex: A polysynaptic response typically elicited at higher stimulation intensities.
-
-
Drug Administration: The drug is administered intravenously.
-
Post-Drug Measurement: The stimulation and recording procedure is repeated at various time points after drug administration to assess the change in the amplitude of the H-reflex and flexor reflex.
-
Analysis: The amplitudes of the H-reflex and flexor reflex are measured and expressed as a percentage of the pre-drug baseline.
Assessment of Muscle Tone in Genetically Spastic Rats
Genetically spastic rats provide a model of muscle hypertonia. The effect of drugs on muscle tone can be quantified using a mechanographic method.
Apparatus:
-
A device to produce and measure passive limb movement (e.g., a torque motor and a force transducer).
-
Animal restrainer.
-
Data acquisition system.
Procedure:
-
Animal Restraint: The conscious rat is placed in a restrainer, with the limb to be tested (e.g., the hindlimb) attached to the measurement device.
-
Passive Movement: The device imposes a controlled passive movement on the joint (e.g., ankle flexion and extension) at a constant velocity.
-
Measurement: The resistance to this passive movement is measured by a force transducer. This resistance is an indicator of muscle tone.
-
Drug Administration: The drug is administered intravenously or intraperitoneally.
-
Post-Drug Measurement: The passive movement and resistance measurement are repeated at different time points after drug administration.
-
Analysis: The change in resistance to passive movement is calculated to determine the effect of the drug on muscle tone.
Conclusion
The available data indicates that while both this compound and diazepam are agonists at the benzodiazepine site of the GABA-A receptor, they exhibit distinct profiles regarding muscle relaxation. Diazepam is a potent muscle relaxant across different administration routes. In contrast, this compound's muscle relaxant effects are less pronounced, particularly with systemic administration (i.p.), suggesting a potential for a more favorable side-effect profile in clinical applications where anxiolysis is desired without significant motor impairment. The intravenous administration of this compound, however, can induce muscle relaxation, highlighting the importance of pharmacokinetic and pharmacodynamic considerations in the evaluation of this compound. Further research is warranted to fully elucidate the subtype selectivity and downstream signaling differences that may account for the observed pharmacological distinctions between this compound and diazepam.
References
Validating Abecarnil's Mechanism of Action: A Comparative Guide Using Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abecarnil, a β-carboline derivative, is a selective partial agonist at the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its anxiolytic and anticonvulsant properties, coupled with a reportedly favorable side-effect profile compared to full benzodiazepine agonists like diazepam, have made it a subject of significant research interest.[2] This guide provides a comparative analysis of experimental data to validate this compound's mechanism of action, focusing on its interaction with key GABAA receptor antagonists: the competitive antagonist flumazenil, and the non-competitive channel blockers picrotoxin and bicuculline.
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines and related compounds, including this compound, bind to an allosteric site on the receptor, enhancing the effect of GABA. Understanding the precise nature of this interaction is crucial for drug development. This guide will present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities of this compound and the full agonist Diazepam for the benzodiazepine receptor, highlighting this compound's high affinity.
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| This compound | [3H]lormetazepam | Rat cerebral cortex membranes | 0.82 | - | [2] |
| Diazepam | [3H]lormetazepam | Rat cerebral cortex membranes | 56 | - | [2] |
| This compound | - | Rat cerebellar BZ1 receptors | - | 0.24 | |
| This compound | - | Rat spinal cord BZ2 receptors | - | 1.3 |
In Vivo Antagonism of this compound's Effects by Flumazenil
This table presents data from a study in rats, demonstrating the ability of the competitive antagonist Flumazenil to reverse the anticonvulsant effects of this compound against bicuculline-induced seizures.
| Treatment | Dose (mg/kg, i.p.) | Anticonvulsant Effect (Protection against Bicuculline-induced convulsions) | Reference |
| This compound | 0.76 | Elicited anti-bicuculline action | [3] |
| Flumazenil | 16.5 | No effect on bicuculline-induced convulsions | |
| This compound + Flumazenil | 0.76 + 16.5 | Antagonized anti-bicuculline action of this compound | |
| This compound + Flumazenil | 0.76 + 33 | Dose-dependent antagonism of this compound's effect |
Note: While direct quantitative data for the interaction of this compound with picrotoxin and bicuculline is limited in the reviewed literature, the established mechanism of these non-competitive antagonists suggests they would also attenuate the effects of this compound by blocking the GABAA receptor's chloride channel, thereby preventing the downstream consequences of this compound's positive allosteric modulation.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the affinity of a test compound (e.g., this compound) for the benzodiazepine receptor.
Materials:
-
Rat cerebral cortex tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radioligand (e.g., [3H]flumazenil or [3H]lormetazepam)
-
Test compound (this compound)
-
Displacer (e.g., Diazepam, for non-specific binding)
-
Scintillation fluid
-
Liquid scintillation counter
-
Centrifuge
-
Homogenizer
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a known displacer (e.g., Diazepam).
-
Termination: After incubation (typically 30-60 minutes at 0-4°C), terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic effects of a test compound in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking system and software
-
Test compound (this compound)
-
Vehicle control
-
Antagonist (e.g., Flumazenil)
-
Rodents (mice or rats)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (this compound), vehicle, or a combination of the antagonist and test compound intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the EPM, facing one of the closed arms. Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Data Collection: Record the animal's behavior using the video tracking system. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
Data Analysis: Analyze the data to compare the behavior of the different treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the anticonvulsant activity of a test compound.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compound (this compound)
-
Vehicle control
-
Antagonist (e.g., Flumazenil)
-
Rodents (mice or rats)
-
Observation chambers
-
Stopwatch
Protocol:
-
Drug Administration: Administer the test compound (this compound), vehicle, or a combination of the antagonist and test compound at a predetermined time before PTZ administration.
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe its behavior for a set period (e.g., 30 minutes).
-
Seizure Scoring: Score the severity of the seizures based on a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first seizure (clonic or tonic) and the duration of the seizures.
-
Data Analysis: Compare the seizure scores, latencies, and durations between the different treatment groups. A delay in seizure onset, a reduction in seizure severity, or complete protection from seizures indicates anticonvulsant activity.
Mandatory Visualization
Caption: GABA-A Receptor Signaling Pathway and Pharmacological Modulation.
Caption: Experimental Workflow for Validating this compound's Mechanism of Action.
Caption: Logical Relationship of Benzodiazepine Receptor Ligands and their Effects.
References
- 1. This compound enhances GABA-induced currents in acutely isolated cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazenil: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Abecarnil vs. Zolpidem: A Comparative Guide to GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABAA receptor subtype selectivity of two prominent hypnotic agents, abecarnil and zolpidem. Understanding the distinct pharmacological profiles of these compounds is crucial for the development of novel therapeutics with improved efficacy and reduced side-effect profiles. This document summarizes key binding affinity data, details common experimental methodologies, and provides visual representations of receptor interaction and experimental workflows.
Introduction to GABAA Receptor Modulators
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Its structural heterogeneity, arising from the assembly of different subunit combinations (e.g., α, β, γ), gives rise to a variety of receptor subtypes with distinct physiological roles and pharmacological properties. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key target for many therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.
This compound, a β-carboline derivative, and zolpidem, an imidazopyridine, both exert their therapeutic effects by modulating GABAA receptor function. However, their selectivity for different α-subunit-containing receptors differs, leading to distinct pharmacological profiles. Zolpidem is well-characterized for its high affinity for GABAA receptors containing the α1 subunit, which is linked to its potent sedative effects. This compound also shows a degree of selectivity, acting as a full or partial agonist at different receptor subtypes.
Quantitative Comparison of GABAA Receptor Subtype Selectivity
The following table summarizes the binding affinities (Ki, in nM) of this compound and zolpidem for various GABAA receptor subtypes. Lower Ki values indicate a higher binding affinity. While extensive quantitative data for zolpidem is available, specific Ki values for this compound across all α subunits are less consistently reported in publicly available literature.
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Selectivity Profile |
| This compound | High Affinity | Moderate to Low Affinity | Moderate to Low Affinity | Moderate to Low Affinity | Preferential for α1-containing subtypes; acts as a full agonist at some subtypes and a partial agonist at others. |
| Zolpidem | ~20-41 | ~400-765 | ~380-2150 | >10,000 | High selectivity for α1 over α2, α3, and α5 subunits.[1] |
Note: The binding affinities can vary depending on the specific β subunit present and the experimental conditions. The data for zolpidem is compiled from various sources and represents a general consensus. Quantitative data for this compound is less precise in the available literature.
Experimental Protocols
The determination of GABAA receptor subtype selectivity relies on well-established experimental techniques. Below are detailed protocols for two key methods.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for different GABAA receptor subtypes.
Materials:
-
Cell membranes expressing specific recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.)
-
Radioligand (e.g., [3H]flunitrazepam)
-
Test compound (this compound or zolpidem)
-
Non-specific binding control (e.g., clonazepam at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Cell membranes expressing the GABAA receptor subtype of interest are prepared and protein concentration is determined.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the functional effects of a compound on the ion channel activity of the GABAA receptor expressed in Xenopus oocytes.
Objective: To determine the modulatory effect (potentiation or inhibition) of a test compound on GABA-induced chloride currents.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
Test compound (this compound or zolpidem)
-
Recording solution (e.g., Ringer's solution)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes
Procedure:
-
Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with cRNAs encoding the specific GABAA receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
GABA Application: The oocyte is perfused with a solution containing a sub-maximal concentration of GABA to elicit a baseline chloride current.
-
Compound Application: The test compound is co-applied with GABA, and the change in the GABA-induced current is measured.
-
Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound is quantified. Concentration-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound at each receptor subtype.
Visualizing GABAA Receptor Subtype Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams depict the differential binding of this compound and zolpidem and a typical experimental workflow for assessing subtype selectivity.
Caption: Differential binding of this compound and Zolpidem to GABAA receptor α-subtypes.
Caption: Workflow for assessing GABAA receptor subtype selectivity.
Conclusion
Both this compound and zolpidem are positive allosteric modulators of the GABAA receptor, yet they exhibit distinct selectivity profiles for different α-containing subtypes. Zolpidem demonstrates a clear and well-documented preference for α1-containing GABAA receptors, which is consistent with its primary clinical use as a hypnotic. This compound also shows a preference for α1-containing subtypes but may act as a partial agonist at other subtypes, potentially contributing to a different spectrum of pharmacological effects.
The choice of experimental methodology, whether radioligand binding assays to determine affinity or electrophysiological recordings to assess functional modulation, is critical for accurately characterizing the subtype selectivity of novel compounds. The continued development of subtype-selective GABAA receptor modulators holds promise for creating more targeted therapies with fewer undesirable side effects.
References
Evaluating the Abuse Potential of Abecarnil in Comparison to Diazepam: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the abuse potential of Abecarnil, a β-carboline derivative and partial agonist at the benzodiazepine receptor, and Diazepam, a classical benzodiazepine and full agonist. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation based on available experimental data.
Executive Summary
This compound has demonstrated a significantly lower abuse potential compared to Diazepam in preclinical and clinical studies. This difference is primarily attributed to its partial agonist activity at the GABA-A receptor, which results in a reduced propensity to induce tolerance, physical dependence, and withdrawal symptoms. While both compounds exhibit anxiolytic effects, Diazepam's full agonist properties are associated with a higher liability for abuse.
Comparative Analysis of Abuse Potential
The abuse potential of a substance is a composite of several factors, including its reinforcing effects, the development of tolerance, and the severity of withdrawal symptoms upon cessation of use. The following sections provide a detailed comparison of this compound and Diazepam across these key domains.
Reinforcing Effects
Self-administration studies are the gold standard for assessing the reinforcing properties of a drug, which is a direct measure of its abuse potential. In a study with baboons, this compound did not maintain rates of self-injection above vehicle control levels at doses ranging from 0.032 to 1.0 mg/kg per injection. In contrast, the same animals readily self-administered cocaine and the benzodiazepine triazolam, indicating that this compound lacks significant reinforcing effects under these conditions. While a direct self-administration comparison with diazepam in the same study is not available, diazepam is known to be self-administered by animals.
Tolerance
Tolerance, the diminishing effect of a drug after repeated administration, is a hallmark of many abused substances.
Table 1: Comparison of Anticonvulsant Tolerance in Mice [1]
| Compound | Dosing Regimen | Seizure Model | Outcome |
| Diazepam | 5 mg/kg, twice daily for 6 days | Pentylenetetrazol-induced seizures | Pronounced tolerance developed rapidly. |
| Electroshock seizures | Pronounced tolerance developed rapidly. | ||
| This compound | 10 mg/kg, twice daily for 6 days | Pentylenetetrazol-induced seizures | No tolerance observed. |
| Electroshock seizures | Some tolerance was observed. |
Physical Dependence and Withdrawal
The development of physical dependence and the subsequent emergence of a withdrawal syndrome upon drug discontinuation are critical components of abuse liability.
In a study on dogs, chronic administration of Diazepam (6 mg/kg/day, p.o., for 2 weeks) resulted in severe abstinence symptoms, including seizures, when withdrawal was precipitated by a benzodiazepine receptor antagonist.[2] In stark contrast, dogs treated with this compound (4 mg/kg/day, s.c., for 6 weeks) exhibited only mild abstinence symptoms upon antagonist administration.[2]
Similarly, a study in rats demonstrated that long-term administration of this compound (8 mg/kg/bidaily, i.p., for 24 days) led to the development of tolerance to its muscle relaxant and locomotor-decreasing effects.[3] Upon cessation, antagonist-precipitated withdrawal signs, including decreased body temperature and increased locomotor activity and muscle tone, were observed.[3] However, another study in mice showed no withdrawal hyperexcitability after termination of chronic this compound treatment (10 mg/kg, twice daily for 6 days), whereas significant withdrawal hyperexcitability was seen after discontinuing Diazepam (5 mg/kg, twice daily for 6 days).
Table 2: Comparison of Withdrawal Symptoms in a Clinical Trial for Generalized Anxiety Disorder
| Compound | Treatment Duration | Discontinuation Symptoms |
| Diazepam | At least 12 weeks | Caused the presence of temporary discontinuation symptoms. |
| This compound | At least 12 weeks | Did not cause temporary discontinuation symptoms. |
Subjective Effects (Drug Discrimination)
Drug discrimination studies in animals are used to assess the subjective effects of drugs, which can be indicative of their abuse potential. In rats trained to discriminate the benzodiazepine midazolam from saline, both this compound and midazolam initially substituted for the training drug with similar potencies. However, after chronic treatment with Diazepam, the dose-effect curves for both drugs shifted to the right, indicating cross-tolerance. Conversely, after chronic treatment with this compound, there was a significant rightward shift in the this compound dose-effect curve but no significant shift for midazolam, suggesting a different spectrum of subjective effects and a lower potential for generalization to classic benzodiazepines.
Experimental Protocols
Anticonvulsant Tolerance and Withdrawal in Mice
-
Animals: Male mice.
-
Drug Administration: Diazepam (5 mg/kg) or this compound (10 mg/kg) was administered twice daily for 6 days.
-
Seizure Models:
-
Pentylenetetrazol (PTZ)-induced seizures: PTZ was infused intravenously to induce myoclonic, clonic, and tonic seizures.
-
Electroshock-induced seizures: Seizures were induced by transcorneal or transauricular application of electrical stimuli.
-
-
Tolerance Assessment: The anticonvulsant effects of the drugs on seizure thresholds were measured at the beginning and end of the 6-day treatment period.
-
Withdrawal Assessment: Seizure thresholds were determined after the termination of treatment to assess for withdrawal-induced hyperexcitability.
Physical Dependence in Dogs
-
Animals: Dogs.
-
Drug Administration:
-
Diazepam: 6 mg/kg/day, p.o., for 2 weeks.
-
This compound: 4 mg/kg/day, s.c., for 6 weeks.
-
-
Withdrawal Precipitation: The benzodiazepine receptor antagonists flumazenil or ZK 93426 were infused intravenously to precipitate withdrawal.
-
Assessment: The severity and type of abstinence symptoms, including seizures, were observed and recorded.
Clinical Trial in Generalized Anxiety Disorder
-
Participants: 310 patients with a diagnosis of Generalized Anxiety Disorder.
-
Study Design: Multicenter, double-blind, placebo-controlled trial.
-
Treatment: Patients were treated for 6 weeks with either this compound (mean daily dose of 12 mg), Diazepam (mean daily dose of 22 mg), or placebo. Patients who improved could continue treatment for up to 24 weeks.
-
Withdrawal Assessment: Taper results were compared for the three treatment groups at different study periods (0-6 weeks, 7-12 weeks, and more than 12 weeks) to assess for the presence of temporary discontinuation symptoms.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Both this compound and Diazepam exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. However, their distinct modes of action as a partial and a full agonist, respectively, lead to different downstream consequences.
References
- 1. A rapid screening method for the assessment of benzodiazepine receptor-related physical dependence in mice. Evaluation of benzodiazepine-related agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term this compound administration produces tolerance and withdrawal signs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Abecarnil in the Treatment of Anxiety: A Comparative Clinical Trial Analysis
Abecarnil, a β-carboline derivative, has been investigated as a potential anxiolytic agent. This guide provides a comparative analysis of its performance in clinical trials against other anxiolytics and a placebo, drawing on data from multiple studies. The focus is on providing researchers, scientists, and drug development professionals with a concise overview of the available evidence, presented through structured data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Comparative Efficacy and Safety of this compound
This compound has been evaluated in several multicenter, double-blind, placebo-controlled clinical trials for the treatment of Generalized Anxiety Disorder (GAD). These studies have compared its efficacy and safety profile with that of traditional benzodiazepines like diazepam and alprazolam, as well as the non-benzodiazepine anxiolytic buspirone.
Quantitative Data Summary
The following tables summarize key quantitative data from various clinical trials involving this compound.
Table 1: Comparison of this compound, Diazepam, and Placebo in GAD
| Parameter | This compound | Diazepam | Placebo |
| Mean Daily Dose | 12 mg (administered three times daily) | 22 mg (administered three times daily) | - |
| Treatment Duration | 6 weeks (with an optional extension to 24 weeks) | 6 weeks (with an optional extension to 24 weeks) | 6 weeks |
| Completion Rate (6 weeks) | 66% | 77% | 75% |
| Global Improvement (6 weeks, moderate to marked) | Not statistically different from placebo | Statistically significant improvement (p < 0.01) | 56% |
| Major Adverse Events | Drowsiness, dizziness, fatigue, coordination difficulties | Drowsiness, dizziness, fatigue, coordination difficulties | - |
| Discontinuation Symptoms (after ≥12 weeks) | Not observed | Temporary discontinuation symptoms observed | - |
| Data from a multicenter, double-blind trial involving 310 patients with GAD.[1][2] |
Table 2: Comparison of this compound, Alprazolam, and Placebo in GAD
| Parameter | This compound | Alprazolam | Placebo |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| Efficacy vs. Placebo | Significantly better | Significantly better | - |
| Taper-Related Symptoms (after 1-week rapid taper) | Not different from placebo | Significantly greater number of symptoms | - |
| Data from a multicenter study with 180 outpatients with GAD.[3] |
Table 3: Comparison of this compound, Buspirone, and Placebo in GAD
| Parameter | This compound (High-Dosage) | Buspirone | Placebo |
| Treatment Duration | 6 weeks (with an optional 18-week maintenance) | 6 weeks (with an optional 18-week maintenance) | 6 weeks |
| Onset of Anxiolytic Activity | Early in treatment | Slower onset | - |
| Symptom Relief at 6 Weeks | Not statistically significant vs. placebo | Better symptom relief than placebo | - |
| Withdrawal Symptoms (after abrupt discontinuation) | Emerged in patients with longer treatment duration | Not specified | - |
| Data from a double-blind, placebo-controlled study with 464 patients.[4] |
Table 4: Efficacy of this compound in Geriatric Anxiety
| Parameter | This compound (Low-Dosage: 3.0-7.0 mg daily) | This compound (High-Dosage: 7.5-17.5 mg daily) | Placebo |
| Treatment Duration | 6 weeks | 6 weeks | 6 weeks |
| Anxiety Reduction vs. Placebo | Superior at Weeks 2-4 and 6 | - | - |
| Anxiety Reduction vs. High-Dosage this compound | Statistically significantly superior at Weeks 4-6 | - | - |
| Rebound Symptoms (1 week after abrupt discontinuation) | Definite rebound symptoms | Definite rebound symptoms | Less anxiety than both this compound groups |
| Data from a double-blind, placebo-controlled trial in 182 geriatric outpatients.[5] |
Experimental Protocols
The clinical trials cited in this guide followed rigorous, double-blind, placebo-controlled designs. Below are the generalized methodologies employed.
Key Experiment: Multicenter, Double-Blind, Placebo-Controlled Trial for GAD
Objective: To evaluate the efficacy and safety of this compound compared to a placebo and/or an active control (e.g., diazepam, alprazolam, buspirone) in patients with a diagnosis of Generalized Anxiety Disorder.
Methodology:
-
Patient Screening and Enrollment: Patients meeting the diagnostic criteria for GAD (e.g., based on DSM-III-R or subsequent versions) were recruited. A baseline anxiety level was established using standardized scales, such as the Hamilton Rating Scale for Anxiety (HAM-A), with a common inclusion criterion being a HAM-A score of ≥20.
-
Placebo Washout Period: A single-blind placebo washout period of one week was typically implemented to exclude placebo responders and establish a stable baseline of anxiety symptoms.
-
Randomization: Eligible patients were randomly assigned to receive this compound, an active comparator, or a placebo in a double-blind manner.
-
Treatment Phase: The treatment duration varied between studies, commonly ranging from 4 to 6 weeks. Some trials included an optional long-term maintenance phase for treatment responders, extending up to 24 weeks.
-
Dosage: Dosages were either fixed or flexible, with adjustments made based on clinical response and tolerability. For instance, this compound was administered at a mean daily dose of 12 mg, and diazepam at 22 mg, in three divided doses.
-
Efficacy and Safety Assessments: Efficacy was assessed at regular intervals using validated scales like the HAM-A and the Clinical Global Impressions (CGI) Scale. Safety and tolerability were monitored through the recording of adverse events.
-
Discontinuation Phase: Following the treatment period, a taper or abrupt discontinuation phase was implemented to evaluate withdrawal or rebound symptoms. This was often followed by a placebo-substitution follow-up period.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound acts as a partial agonist at the benzodiazepine (BZD) receptor site on the GABA-A receptor complex. This interaction enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic effects. Unlike full agonists like diazepam, which produce a maximal response, partial agonists like this compound elicit a submaximal response, which may contribute to a different side-effect profile, particularly regarding sedation and dependence.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow of a Typical GAD Clinical Trial
The following diagram illustrates the typical workflow of the clinical trials discussed in this guide, from patient recruitment to the final analysis of discontinuation effects.
Caption: Workflow of a typical GAD clinical trial.
References
- 1. A double-blind, placebo-controlled trial of this compound and diazepam in the treatment of patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrist.com [psychiatrist.com]
- 4. This compound for the treatment of generalized anxiety disorder: a placebo-controlled comparison of two dosage ranges of this compound and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
Safety Operating Guide
Navigating the Disposal of Abecarnil: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for Abecarnil necessitates a cautious approach guided by general principles of pharmaceutical waste management. Researchers, scientists, and drug development professionals must adhere to a rigorous evaluation process to ensure the safe and compliant disposal of this β-carboline compound.
Currently, a specific Safety Data Sheet (SDS) providing explicit disposal protocols for this compound is not publicly available. This absence of direct guidance requires laboratory personnel to rely on established best practices for chemical and pharmaceutical waste management, in accordance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The primary step involves a thorough assessment of the waste stream to determine its characteristics.
Key Disposal Considerations for this compound
Due to the lack of specific data for this compound, a conservative approach to its disposal is paramount. The following table summarizes crucial considerations based on general pharmaceutical waste guidelines.
| Consideration | General Guidance | Implication for this compound Disposal |
| Controlled Substance Classification | Pharmaceuticals with potential for abuse are scheduled by the DEA. Disposal of controlled substances is strictly regulated. | There is no evidence to suggest this compound is a DEA-scheduled controlled substance. However, as a psychoactive compound, it is prudent to handle it with care and prevent diversion. |
| Hazardous Waste Characteristics | The EPA defines hazardous waste based on ignitability, corrosivity, reactivity, and toxicity. | The hazardous characteristics of this compound are not documented. In the absence of data, it should be treated as potentially hazardous. |
| Chemical Properties | The chemical structure and functional groups of a compound can indicate potential hazards and appropriate disposal methods. | This compound is a β-carboline derivative. While not inherently indicative of a specific hazard class, this information should be provided to your institution's environmental health and safety (EHS) department for evaluation. |
| Institutional and Local Regulations | Disposal procedures are governed by federal, state, and local regulations, as well as institutional policies. | Always consult with your institution's EHS or equivalent department to ensure compliance with all applicable regulations. |
Logical Workflow for this compound Disposal
Experimental Protocols
There are no specific experimental protocols for the degradation or neutralization of this compound readily available in the public domain. Attempting to neutralize or degrade the compound without a validated protocol is strongly discouraged due to the potential for creating unknown and potentially more hazardous byproducts.
Recommended Disposal Procedure
In the absence of a specific SDS, the recommended course of action for the disposal of this compound is as follows:
-
Do Not Dispose Down the Drain: As a matter of standard laboratory practice, never dispose of this compound, or any research chemical, down the sanitary sewer.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.
-
Label Clearly: Label the waste container clearly as "this compound Waste" and include any known hazard information (e.g., "Caution: Psychoactive Compound, Handle with Care").
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or Chemical Safety Officer. Provide them with all available information on this compound, including its chemical name (isopropyl 6-(benzyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylate), CAS number (111841-85-1), and any known pharmacological properties.
-
Follow EHS Guidance: Your EHS department will provide specific instructions for the collection, storage, and ultimate disposal of the this compound waste, likely treating it as hazardous chemical waste to be disposed of via a licensed hazardous waste vendor, with high-temperature incineration being the probable method of destruction.
By following these conservative and compliant procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
Essential Safety and Logistics for Handling Abecarnil in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Abecarnil is paramount. While comprehensive safety data for this compound is limited due to its status as a research chemical, a robust safety protocol can be established by adhering to standard laboratory practices for handling potentially hazardous compounds.[1] This guide provides essential procedural information to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, drawing from general guidelines for handling chemical and biological agents in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer immediately if contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn at all times in the laboratory. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles to protect against accidental splashes. |
| Respiratory Protection | Fume Hood | All handling of solid or powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and contamination. The following step-by-step guide outlines the safe handling of this compound from receipt to immediate use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
Maintain a detailed inventory, including date of receipt, quantity, and responsible personnel.
2. Preparation for Use:
-
Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and materials, including waste containers, before starting work.
-
Don the appropriate personal protective equipment as outlined in the table above.
3. Handling and Dispensing:
-
Conduct all manipulations of this compound, especially weighing and dissolving, within a chemical fume hood to control exposure to dust and aerosols.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Clean all equipment thoroughly after use.
4. Spill Management:
-
In the event of a small spill, decontaminate the area using an appropriate laboratory disinfectant.
-
For larger spills, evacuate the area and follow the laboratory's established emergency spill response procedure.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to laboratory protocols.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
